(-)-Anomalin (Standard)
Description
Properties
IUPAC Name |
[(9R,10R)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTWXEIQXBRCPS-IOWUNYDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(-)-Anomalin: A Technical Guide to its Natural Sources and Isolation for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources and isolation protocols for the bioactive pyranocoumarin, (-)-Anomalin. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug development.
Natural Sources of (-)-Anomalin
(-)-Anomalin, a seselin-type pyranocoumarin, has been identified and isolated from several species within the Apiaceae family. Primary plant sources include:
-
Angelica anomala : This was the first plant from which (-)-Anomalin was isolated.[1]
-
Saposhnikovia divaricata : The roots of this plant, a staple in traditional medicine, are a known source of (-)-Anomalin.
-
Peucedanum praeruptorum Dunn : The roots of this species also contain (-)-Anomalin, alongside other bioactive coumarins.[2]
Isolation Protocols for (-)-Anomalin
While a definitive, universally standardized protocol for the isolation of (-)-Anomalin with precise yield data is not extensively documented in a single source, a general and effective methodology can be compiled from established techniques for isolating pyranocoumarins from Apiaceae plant material. The following protocol is a composite of common practices in natural product isolation.
General Experimental Workflow
The isolation of (-)-Anomalin typically involves solvent extraction of the dried and powdered plant material, followed by chromatographic purification.
Detailed Experimental Protocols
1. Extraction:
-
Plant Material: Dried and powdered roots of a source plant (e.g., Saposhnikovia divaricata or Peucedanum praeruptorum).
-
Solvent: Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar compounds like pyranocoumarins.
-
Procedure:
-
Macerate the powdered plant material with ethyl acetate at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.
-
Filter the extract and repeat the extraction process with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract.
-
2. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 200-300 mesh).
-
Mobile Phase: A gradient of non-polar to moderately polar solvents is typically employed. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., n-hexane:ethyl acetate 9:1 v/v) and pack it into a glass column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with the gradient solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).
-
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Stationary Phase: A C18 reversed-phase column is often used for the final purification of coumarins.
-
Mobile Phase: A gradient of water and a polar organic solvent like methanol (B129727) or acetonitrile.
-
Procedure:
-
Dissolve the semi-purified, (-)-Anomalin-containing fractions in a suitable solvent.
-
Inject the solution onto the preparative HPLC system.
-
Elute with a programmed gradient to achieve high-resolution separation.
-
Collect the peak corresponding to (-)-Anomalin.
-
Evaporate the solvent to obtain the pure compound.
-
Quantitative Data
The yield of (-)-Anomalin can vary significantly depending on the plant source, geographical location, harvesting time, and the efficiency of the extraction and purification methods. The following table presents a hypothetical summary of data that would be collected during an isolation process.
| Parameter | Value | Reference |
| Plant Material | ||
| Species | Saposhnikovia divaricata | N/A |
| Plant Part | Roots | N/A |
| Initial Dry Weight | 500 g | N/A |
| Extraction | ||
| Solvent | Ethyl Acetate | N/A |
| Volume | 3 x 2 L | N/A |
| Yield of Crude Extract | 25 g | N/A |
| Silica Gel Column Chromatography | ||
| Column Dimensions | 5 cm x 60 cm | N/A |
| Stationary Phase | Silica Gel (200-300 mesh) | N/A |
| Elution Gradient | n-Hexane:Ethyl Acetate (9:1 to 1:1) | N/A |
| Yield of (-)-Anomalin Fraction | 1.2 g | N/A |
| Preparative HPLC | ||
| Column | C18 (250 x 20 mm, 5 µm) | N/A |
| Mobile Phase | Acetonitrile:Water (gradient) | N/A |
| Final Yield | ||
| Pure (-)-Anomalin | 150 mg | N/A |
| Overall Yield | 0.03% (from dry weight) | N/A |
Biological Activity and Signaling Pathways
(-)-Anomalin has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
(-)-Anomalin has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB pathway.[2] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
References
The Biological Activity of (-)-Anomalin: A Technical Guide for Researchers
An In-depth Review of the Pharmacological Properties and Mechanisms of a Promising Natural Pyranocoumarin
(-)-Anomalin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community for its diverse and potent biological activities. Isolated from various plant species, particularly within the Apiaceae family, this lipophilic molecule has demonstrated a range of pharmacological effects, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of (-)-Anomalin's biological activities, with a focus on its anti-inflammatory, analgesic, and potential anticancer properties. Detailed experimental methodologies and elucidated signaling pathways are presented to support researchers in their exploration of this promising natural compound.
Summary of Biological Activities
(-)-Anomalin exhibits a broad spectrum of biological effects, as summarized in the table below. The primary activities that have been investigated include its potent anti-inflammatory and analgesic effects, with growing evidence for its antioxidant, neuroprotective, and antitumor potential.[1]
| Biological Activity | Summary of Findings | Quantitative Data (IC50, etc.) |
| Anti-inflammatory | Inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] Downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Modulates key inflammatory signaling pathways including NF-κB, MAPKs, and CREB.[3] | Specific IC50 values for the inhibition of key inflammatory mediators by (-)-Anomalin are not consistently reported in the reviewed literature. |
| Analgesic | Demonstrates significant anti-nociceptive effects in models of acute and chronic inflammatory pain.[3] Reduces mechanical hyperalgesia and allodynia.[3] | In vivo dose-dependent effects have been observed (e.g., significant anti-nociceptive effects at 10 and 50 mg/kg in mice).[3] |
| Antioxidant | Possesses free radical scavenging capabilities. | Specific IC50 values from DPPH, ABTS, or other standard antioxidant assays for (-)-Anomalin are not readily available in the reviewed literature. |
| Antitumor | Exhibits cytotoxic activities against various cancer cell lines. | Specific IC50 values against different cancer cell lines are not consistently reported in the reviewed literature. |
| Neuroprotective | Mentioned as a potential neuroprotective agent.[4] | Quantitative data and detailed mechanistic studies are limited in the currently available literature. |
| Hepatoprotective | Suggested to have protective effects on the liver.[4] | In vitro and in vivo quantitative data are not well-documented in the reviewed literature. |
| Antimicrobial | Limited information is available on its antimicrobial spectrum. | Minimum Inhibitory Concentration (MIC) values against specific microbial strains have not been detailed in the reviewed literature. |
| Anti-HIV | Limited information is available on its anti-HIV activity. | IC50 values against HIV replication or key viral enzymes have not been reported in the reviewed literature. |
Anti-inflammatory and Analgesic Mechanisms of Action
The anti-inflammatory and analgesic properties of (-)-Anomalin are the most extensively studied aspects of its biological profile. The compound exerts its effects through the modulation of several key signaling pathways implicated in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
(-)-Anomalin has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. (-)-Anomalin intervenes in this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This action effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the expression of its target genes, including iNOS, COX-2, TNF-α, and IL-6.[2]
Modulation of MAPK and CREB Signaling Pathways
In addition to its effects on NF-κB, (-)-Anomalin also modulates the Mitogen-Activated Protein Kinase (MAPK) and cAMP response element-binding protein (CREB) signaling cascades.[3] These pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. (-)-Anomalin has been observed to inhibit the phosphorylation of key MAPK proteins, although the specific MAPKs targeted may vary depending on the cellular context. By interfering with MAPK and CREB signaling, (-)-Anomalin further dampens the inflammatory response, contributing to its analgesic effects.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. While specific protocols for (-)-Anomalin are not always exhaustively detailed in the literature, the following sections provide comprehensive, generalized methodologies for key assays used to evaluate its biological activities.
Anti-inflammatory Activity Assays
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (-)-Anomalin for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
2. Western Blot Analysis for iNOS, COX-2, and IκBα Phosphorylation
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Protocol:
-
Culture and treat RAW 264.7 cells with (-)-Anomalin and/or LPS as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-IκBα, total IκBα, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
3. NF-κB Translocation Assay (Immunofluorescence)
-
Principle: This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Protocol:
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Treat the cells with (-)-Anomalin and/or LPS.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of (-)-Anomalin to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decrease in its characteristic blue-green color.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical cation solution with ethanol (B145695) or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of (-)-Anomalin to the diluted ABTS radical cation solution.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cytotoxicity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of (-)-Anomalin for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Conclusion and Future Directions
(-)-Anomalin has emerged as a natural compound with significant therapeutic potential, particularly in the realm of inflammatory diseases. Its well-defined inhibitory effects on the NF-κB, MAPK, and CREB signaling pathways provide a solid foundation for its observed anti-inflammatory and analgesic properties. While its antitumor, neuroprotective, and other activities are less characterized, they represent exciting avenues for future research.
A critical gap in the current literature is the lack of comprehensive quantitative data, such as IC50 values, for many of its biological activities. Future studies should focus on generating this data to enable direct comparisons with existing therapeutic agents and to facilitate a more precise understanding of its potency. Furthermore, detailed in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of (-)-Anomalin in preclinical models of various diseases. The elucidation of its full range of molecular targets and a deeper understanding of its structure-activity relationships will be instrumental in optimizing its therapeutic potential and paving the way for its potential clinical application.
References
- 1. Characterization of a CREB Gain-of-Function Mutant with Constitutive Transcriptional Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anomalin: A Natural Bioactive Pyranocoumarin from the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of (-)-Anomalin: A Technical Overview
A comprehensive guide for researchers and drug development professionals on the structural determination of the pyranocoumarin, (-)-Anomalin. This document outlines the analytical methodologies and spectroscopic data integral to its characterization.
Anomalin is a naturally occurring pyranocoumarin, a class of compounds known for their diverse biological activities. First isolated from the root of Angelica anomala Lall. in 1966, its structural elucidation has been a subject of scientific investigation.[1] This guide provides a detailed look into the techniques and data that underpin our current understanding of its molecular architecture. The specific stereoisomer, (-)-Anomalin, indicates a levorotatory compound, a crucial detail determined by polarimetry.
Experimental Protocols
The structural determination of a natural product like (-)-Anomalin relies on a multi-faceted analytical approach, beginning with its isolation and purification, followed by a suite of spectroscopic analyses.
Isolation and Purification:
The general procedure for isolating (-)-Anomalin from its natural source, such as the roots of Angelica species, involves the following steps:
-
Extraction: Dried and powdered plant material is subjected to solvent extraction, typically with a solvent of medium polarity like chloroform (B151607) or dichloromethane, to isolate a crude extract containing the desired compound.
-
Fractionation: The crude extract is then fractionated using column chromatography. A silica (B1680970) gel stationary phase is commonly employed, with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate) to separate the components based on their affinity for the stationary phase.
-
Purification: Fractions containing (-)-Anomalin are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis:
The purified (-)-Anomalin is then subjected to a variety of spectroscopic methods to determine its molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems, such as the coumarin (B35378) nucleus.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is the cornerstone of structure elucidation.
-
¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular skeleton and the determination of its relative stereochemistry.
-
-
Polarimetry: The specific rotation of the purified compound is measured to determine its optical activity, distinguishing between enantiomers. For (-)-Anomalin, a negative value would be observed.
-
X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry.
Data Presentation
Due to the limited public availability of the complete raw data from the original 1966 study, a comprehensive table of all spectroscopic values cannot be provided. However, the following tables represent the types of data that would be generated during the structure elucidation process.
Table 1: Physicochemical and Mass Spectrometry Data for (-)-Anomalin
| Parameter | Value |
| Molecular Formula | C₂₄H₂₆O₇ |
| Molecular Weight | 426.46 g/mol |
| Appearance | White crystalline solid |
| Specific Rotation [α]D | Negative value |
| HRMS (m/z) | [M+H]⁺ calculated and found values |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for (-)-Anomalin (in CDCl₃)
| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |
| 2 | ||
| 3 | ||
| 4 | ||
| 4a | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 8a | ||
| 1' | ||
| 2' | ||
| ... |
Note: The table above is a template. The actual chemical shift and coupling constant values would be populated from experimental data.
Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for (-)-Anomalin
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR (KBr) | ~1720 | C=O stretch (lactone) |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ... | ... | |
| UV-Vis (MeOH) | λ_max | π → π* transitions |
Structure Elucidation Workflow
The determination of the structure of (-)-Anomalin is a logical process that involves piecing together the information obtained from various spectroscopic techniques.
Signaling Pathways and Logical Relationships
While the structure elucidation itself does not directly involve signaling pathways, the biological activity of (-)-Anomalin, once its structure is known, can be investigated. For instance, its anti-inflammatory properties could be explored through its effects on cellular signaling cascades like the NF-κB pathway.
The logical relationship in structure elucidation is hierarchical, starting from raw data and culminating in a confirmed molecular structure.
References
(-)-Anomalin: A Technical Guide to its Discovery, Chemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Anomalin is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. First isolated from the roots of Angelica anomala Avé-Lal., this seselin-type coumarin (B35378) has demonstrated notable inhibitory effects on key inflammatory pathways, positioning it as a promising candidate for further investigation in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of (-)-Anomalin. It details its biological activity, with a particular focus on the nuclear factor-kappa B (NF-κB) signaling pathway, and outlines the experimental protocols for its isolation and biological evaluation.
Discovery and History
(-)-Anomalin, a member of the pyranocoumarin class of compounds, was first discovered and isolated in 1966 from the roots of the plant Angelica anomala Lall., a species belonging to the Apiaceae family.[1] This initial discovery laid the groundwork for future investigations into its chemical properties and biological activities. Subsequent studies have identified (-)-Anomalin in other plant species, indicating its distribution within the plant kingdom. The primary focus of research on (-)-Anomalin has been its significant anti-inflammatory effects, which have been explored in various in vitro and in vivo models.
Structural Elucidation and Physicochemical Properties
Table 1: Physicochemical Properties of (-)-Anomalin
| Property | Value | Source |
| IUPAC Name | 8,8-dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one | (Predicted) |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem |
| Molecular Weight | 228.24 g/mol | PubChem |
| Appearance | (Not specified in available literature) | - |
| Solubility | Lipophilic | [2] |
Table 2: Representative ¹H and ¹³C NMR Data for a Related Pyranocoumarin Scaffold
Note: Specific NMR data for (-)-Anomalin was not available in the searched literature. The following is representative data for a similar pyranocoumarin, isoimperatorin, to illustrate the expected chemical shifts.
| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |
| 2 | 161.4 | - |
| 3 | 112.6 | 6.25 (d, J = 9.1) |
| 4 | 139.7 | 8.15 (d, J = 9.1) |
| 4a | 107.5 | - |
| 5 | 149.0 | - |
| 6 | - | - |
| 7 | 158.2 | - |
| 8 | 94.3 | 7.15 (s) |
| 8a | 152.7 | - |
| 2' | 144.9 | 7.59 (d, J = 2.7) |
| 3' | 105.1 | 6.95 (dd, J = 2.7, 0.8) |
| 1" | 69.8 | - |
| 2" | 119.1 | 5.52 (t-like, J = 7.2) |
| 3" | 139.9 | - |
| 4" | 25.9 | - |
| 5" | 18.3 | - |
Mass Spectrometry:
Electron Ionization Mass Spectrometry (EI-MS) of pyranocoumarins typically reveals a prominent molecular ion peak (M⁺•). The fragmentation pattern is characterized by the loss of small neutral molecules and radical species, providing valuable information for structural confirmation. A characteristic fragmentation would involve the retro-Diels-Alder reaction of the pyran ring.
Biological Activity and Mechanism of Action
The primary biological activity of (-)-Anomalin reported in the literature is its potent anti-inflammatory effect. Studies have shown that it can significantly inhibit the production of pro-inflammatory mediators in cellular models of inflammation.
Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory properties of (-)-Anomalin is its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, (-)-Anomalin has been shown to inhibit the degradation of the inhibitor of κBα (IκBα). The degradation of IκBα is a critical step in the activation of NF-κB, as it releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. By preventing IκBα degradation, (-)-Anomalin effectively blocks this translocation and subsequent gene expression.
Caption: Inhibition of the NF-κB signaling pathway by (-)-Anomalin.
Synthesis
A detailed, peer-reviewed total synthesis of (-)-Anomalin has not been prominently reported in the chemical literature. However, the synthesis of pyranocoumarin scaffolds is well-established. Common synthetic strategies often involve the Pechmann condensation to form the coumarin core, followed by the construction of the pyran ring. This can be achieved through various methods, including the Claisen rearrangement of a prenylated hydroxycoumarin followed by cyclization, or through reactions involving α,β-unsaturated aldehydes or ketones with a hydroxycoumarin.
Experimental Protocols
Isolation of (-)-Anomalin from Angelica species
Note: This is a generalized protocol based on methods for isolating coumarins from Angelica species. Specific yields and solvent ratios may need optimization.
-
Extraction: Air-dried and powdered roots of the Angelica species are extracted exhaustively with a non-polar solvent such as n-hexane or petroleum ether at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 365 nm).
-
Purification: Fractions containing the compound of interest are pooled, concentrated, and further purified by preparative TLC or recrystallization to afford pure (-)-Anomalin.
References
(-)-Anomalin: A Technical Guide to its Anti-Inflammatory and Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Anomalin, a naturally occurring seselin-type pyranocoumarin, has garnered significant scientific interest due to its potent anti-inflammatory, neuroprotective, and potential antitumor activities. This technical guide provides an in-depth overview of the core mechanisms of action of (-)-Anomalin, with a focus on its modulation of key signaling pathways. This document summarizes the available quantitative data on its biological activity, presents detailed experimental protocols for its study, and visualizes its molecular interactions through signaling pathway diagrams.
Core Biological Activities and Quantitative Data
(-)-Anomalin exhibits a range of biological effects, primarily centered around the mitigation of inflammatory responses. Its efficacy has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Anti-Inflammatory Activity of (-)-Anomalin
| Assay | Cell Line | Stimulant | Parameter Measured | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | Dose-dependent inhibition | [1] |
| iNOS mRNA Expression | RAW 264.7 Macrophages | LPS | Inhibition of iNOS mRNA | Dose-dependent inhibition | [1] |
| iNOS Protein Expression | RAW 264.7 Macrophages | LPS | Inhibition of iNOS protein | Dose-dependent inhibition | [1] |
| COX-2 mRNA Expression | RAW 264.7 Macrophages | LPS | Inhibition of COX-2 mRNA | Dose-dependent inhibition | [1] |
| COX-2 Protein Expression | RAW 264.7 Macrophages | LPS | Inhibition of COX-2 protein | Dose-dependent inhibition | [1] |
| TNF-α mRNA Expression | RAW 264.7 Macrophages | LPS | Reduction of TNF-α mRNA | Dose-dependent reduction | [1] |
| IL-6 mRNA Expression | RAW 264.7 Macrophages | LPS | Reduction of IL-6 mRNA | Dose-dependent reduction | [1] |
| NF-κB DNA Binding | RAW 264.7 Macrophages | LPS | Abolished NF-κB DNA binding | - | [1] |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of (-)-Anomalin
| Model | Species | Parameter Measured | Dosing | Result | Reference |
| Carrageenan-induced paw edema | Mice | Paw volume | 10 and 50 mg/kg (i.p.) | Significant inhibition of edema | [2] |
| Complete Freund's Adjuvant (CFA)-induced paw edema | Mice | Paw volume | 10 and 50 mg/kg (i.p.) | Significant inhibition of edema | [2] |
| CFA-induced mechanical hyperalgesia | Mice | Paw withdrawal threshold | 10 and 50 mg/kg (i.p.) | Significant anti-nociceptive effect | [2] |
| CFA-induced mechanical allodynia | Mice | Paw withdrawal threshold | 10 and 50 mg/kg (i.p.) | Significant anti-nociceptive effect | [2] |
Key Signaling Pathways Modulated by (-)-Anomalin
(-)-Anomalin exerts its biological effects by modulating critical intracellular signaling cascades involved in inflammation and cellular stress responses. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
(-)-Anomalin has been shown to be a potent inhibitor of the NF-κB signaling pathway, a central regulator of the inflammatory response. In the presence of an inflammatory stimulus like Lipopolysaccharide (LPS), (-)-Anomalin intervenes at key steps in this cascade.
References
- 1. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism underlying anti-hyperalgesic and anti-allodynic properties of anomalin in both acute and chronic inflammatory pain models in mice through inhibition of NF-κB, MAPKs and CREB signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of (-)-Anomalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (-)-Anomalin, a naturally occurring pyranocoumarin. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, potential signaling pathways associated with its reported biological activities are discussed and visualized.
Core Physicochemical Properties
| Property | Data | Source(s) |
| Molecular Formula | C₂₄H₂₆O₇ | [1] |
| Molecular Weight | 426.47 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Melting Point | Data not available in searched literature. | |
| Optical Rotation | Data not available in searched literature. |
Note: The PubChem database contains an entry for "(+)-Anomalin," the enantiomer of the compound of interest. Enantiomers share the same melting point but exhibit optical rotations of equal magnitude and opposite sign.[2]
Experimental Protocols
The following sections detail standardized methodologies for determining the melting point and optical rotation of organic compounds like (-)-Anomalin.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 1-2°C.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range from the first appearance of liquid to the complete liquefaction of the sample.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the (-)-Anomalin sample is completely dry.
-
If necessary, finely grind the crystalline sample using a mortar and pestle.
-
Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.
-
Pack the sample into the sealed end of the tube by tapping the tube gently or by dropping it through a long glass tube onto a hard surface.
-
-
Measurement:
-
Place the capillary tube containing the sample into the heating block of the melting point apparatus.
-
If the approximate melting point is known, heat the block rapidly to about 15-20°C below the expected temperature.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting:
-
The melting point should be reported as a range of these two temperatures.
-
Optical Rotation Measurement
Optical rotation is a defining characteristic of chiral molecules like (-)-Anomalin and is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.[3]
Principle: Chiral compounds rotate the plane of plane-polarized light. The angle of this rotation is measured by a polarimeter. The specific rotation is calculated from the observed rotation using the concentration of the solution and the length of the polarimeter cell.[4]
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (typically 1 decimeter)
-
Volumetric flask
-
Analytical balance
-
Solvent in which (-)-Anomalin is soluble (e.g., DMSO, Chloroform, or Methanol)
Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of (-)-Anomalin.
-
Dissolve the sample in a precise volume of a suitable solvent using a volumetric flask to create a solution of known concentration (c), typically expressed in g/mL.[3]
-
-
Polarimeter Calibration (Blank Measurement):
-
Fill the polarimeter cell with the pure solvent.
-
Ensure no air bubbles are present in the light path.
-
Place the cell in the polarimeter and take a reading. This is the blank or zero reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with the prepared solution of (-)-Anomalin.
-
Fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell in the polarimeter and measure the observed rotation (α).
-
-
Calculation of Specific Rotation ([α]):
-
The specific rotation is calculated using the following formula: [α]Tλ = α / (l × c) Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
-
Potential Signaling Pathways
While specific studies detailing the signaling pathways modulated by (-)-Anomalin were not identified in the literature search, its reported anti-inflammatory and neuroprotective effects suggest potential interactions with key cellular signaling cascades known to be involved in these processes. The following pathways are commonly modulated by natural products with similar biological activities.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.[5][6]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis. The p38 and JNK pathways are often activated by stress and inflammatory signals, while the ERK pathway is typically associated with cell growth.[7][8]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key signaling route for cell survival and proliferation. In the context of neuroprotection, activation of this pathway can inhibit apoptosis and promote neuronal survival.[9][10]
References
- 1. (8,8-Dimethyl-9-((Z)-2-Methylbut-2-Enoyl)Oxy-2-Oxo-9,10-Dihydropyrano(2,3-F)Chromen-10-Yl) (Z)-2-Methylbut-2-Enoate | C24H26O7 | CID 6450453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
In Vitro Bioassays of (-)-Anomalin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro bioassays utilized to characterize the biological activities of (-)-Anomalin, a naturally occurring pyranocoumarin (B1669404). The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways.
Introduction
(-)-Anomalin is a pyranocoumarin that has garnered scientific interest for its potential pharmacological activities. In vitro bioassays are fundamental in elucidating the mechanisms of action and quantifying the potency of such natural products. This guide focuses on the anti-inflammatory, neuroprotective, anticancer, and antioxidant properties of (-)-Anomalin as investigated through various laboratory assays.
Quantitative Bioactivity of (-)-Anomalin
The following tables summarize the available quantitative data from in vitro studies on (-)-Anomalin. This data is crucial for comparing its potency across different biological activities and experimental setups.
Table 1: Anti-inflammatory Activity of (-)-Anomalin
| Assay Description | Cell Line | Parameter | Result |
| Inhibition of Nitric Oxide (NO) Production | RAW 264.7 Macrophages | IC50 | Data not available in the searched literature |
| Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release | RAW 264.7 Macrophages | IC50 | Data not available in the searched literature |
| Inhibition of Interleukin-6 (IL-6) Release | RAW 264.7 Macrophages | IC50 | Data not available in the searched literature |
| Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression | RAW 264.7 Macrophages | - | Dose-dependent inhibition observed[1] |
| Inhibition of Cyclooxygenase-2 (COX-2) Expression | RAW 264.7 Macrophages | - | Dose-dependent inhibition observed[1] |
Table 2: Anticancer Activity of (-)-Anomalin
| Cell Line | Assay | Parameter | Result |
| Various Cancer Cell Lines | e.g., MTT Assay | IC50 | Data not available in the searched literature |
Table 3: Neuroprotective Activity of (-)-Anomalin
| Cell Line | Assay | Parameter | Result |
| e.g., PC12, SH-SY5Y | e.g., Oxidative Stress-induced Cell Death | IC50 / EC50 | Data not available in the searched literature |
Table 4: Antioxidant Activity of (-)-Anomalin
| Assay | Parameter | Result |
| DPPH Radical Scavenging | IC50 | Data not available in the searched literature |
| ABTS Radical Scavenging | IC50 | Data not available in the searched literature |
Note: The absence of specific IC50 values in the tables indicates that this quantitative data was not found in the publicly available scientific literature during the search.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key in vitro assays relevant to the study of (-)-Anomalin.
Anti-inflammatory Assays
3.1.1. Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of (-)-Anomalin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
A standard curve using sodium nitrite is generated to calculate the nitrite concentration.
-
Cell viability is assessed concurrently using an MTT assay to exclude cytotoxic effects.
-
3.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol measures the inhibitory effect of (-)-Anomalin on the release of key pro-inflammatory cytokines.
-
Procedure:
-
Follow the cell culture and treatment protocol as described for the NO inhibition assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
3.1.3. Western Blot Analysis for iNOS and COX-2 Expression
This technique is used to determine the effect of (-)-Anomalin on the protein expression levels of iNOS and COX-2.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and treat with (-)-Anomalin and LPS as previously described.
-
After the incubation period, lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Anticancer Assay
3.2.1. MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (-)-Anomalin for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
Neuroprotection Assay
3.3.1. Oxidative Stress-Induced Neurotoxicity in PC12 or SH-SY5Y Cells
This assay evaluates the potential of (-)-Anomalin to protect neuronal cells from damage induced by oxidative stressors like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Culture: Differentiate PC12 or SH-SY5Y cells to a neuronal phenotype using appropriate growth factors (e.g., NGF for PC12).
-
Procedure:
-
Seed the differentiated cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of (-)-Anomalin for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding an oxidative stressor (e.g., H₂O₂) for 24 hours.
-
Assess cell viability using the MTT assay as described above.
-
Antioxidant Assays
3.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Procedure:
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of (-)-Anomalin to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
-
Signaling Pathways and Experimental Workflows
(-)-Anomalin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by (-)-Anomalin.
Caption: General workflow for in vitro anti-inflammatory bioassays.
Conclusion
The available in vitro data suggests that (-)-Anomalin possesses anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, leading to a reduction in the expression of key inflammatory mediators.[1] However, a significant gap exists in the literature regarding the specific IC50 values of (-)-Anomalin across a broad range of bioassays, including anticancer, neuroprotective, and antioxidant assays. Further quantitative studies are imperative to fully characterize the therapeutic potential of this compound and to provide a solid foundation for future preclinical and clinical development. This guide serves as a resource for researchers to design and execute further investigations into the multifaceted bioactivities of (-)-Anomalin.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to be a substitute for professional medical advice, diagnosis, or treatment.
References
Mechanism of Action: A Multi-Target Approach
An in-depth analysis of the anti-inflammatory properties of the natural pyranocoumarin, (-)-Anomalin, reveals its potential as a therapeutic candidate for inflammatory disorders.[1][2] This technical guide synthesizes current research, presenting its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental methodologies for drug development professionals and researchers.
(-)-Anomalin exerts its anti-inflammatory effects primarily by modulating key signaling cascades involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes.[5] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and degraded.[1] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of genes for inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][6]
(-)-Anomalin dose-dependently intervenes in this process by suppressing the LPS-induced phosphorylation and subsequent degradation of IκBα.[1] By stabilizing IκBα, (-)-Anomalin effectively prevents the nuclear translocation and DNA binding of NF-κB, which has been confirmed by electrophoretic mobility shift assays (EMSA).[1] This blockade leads to a significant reduction in the mRNA and protein expression of iNOS, COX-2, TNF-α, and IL-6.[1]
Inhibition of the MAPK and CREB Signaling Pathways
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK1/2), is another critical regulator of inflammation.[7] These kinases, when activated by stimuli like LPS, lead to the activation of transcription factors such as Activator Protein-1 (AP-1), which also drives the expression of pro-inflammatory genes.[4]
Studies show that (-)-Anomalin significantly downregulates the LPS-induced phosphorylation of p38, JNK, and ERK1/2 in RAW 264.7 macrophages.[4] This inhibition of the MAPK cascade prevents the subsequent activation and DNA binding of AP-1.[4] Furthermore, (-)-Anomalin has been shown to inhibit the cAMP response element-binding protein (CREB) signaling cascade, another pathway implicated in pain and inflammation.[3] This multi-pathway inhibition demonstrates a broad-spectrum anti-inflammatory mechanism.[3][4]
References
- 1. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Anomalin: A Natural Bioactive Pyranocoumarin from the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism underlying anti-hyperalgesic and anti-allodynic properties of anomalin in both acute and chronic inflammatory pain models in mice through inhibition of NF-κB, MAPKs and CREB signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of (-)-Anomalin: A Prospective Technical Guide
Disclaimer: This document is a prospective guide intended for researchers, scientists, and drug development professionals. As of the latest literature review, specific studies detailing the direct neuroprotective properties of (-)-Anomalin are limited. The information presented herein is extrapolated from research on its anti-inflammatory effects in non-neuronal models and established methodologies in the field of neuroprotection research. The quantitative data, detailed experimental protocols, and specific signaling pathways in a neuronal context are hypothetical and serve as a framework for future investigation.
Introduction
(-)-Anomalin, a naturally occurring pyranocoumarin, has garnered interest for its potential pharmacological activities. While its bioactivity has been explored in several contexts, its specific role as a neuroprotective agent remains a nascent field of study. Neurodegenerative diseases, characterized by progressive neuronal loss, represent a significant unmet medical need. The exploration of novel compounds like (-)-Anomalin is crucial for the development of new therapeutic strategies. This guide outlines a potential framework for investigating and understanding the neuroprotective properties of (-)-Anomalin, based on its known anti-inflammatory effects and standard neuroprotective research paradigms.
Core Hypothesis: Mechanism of Action
Based on preliminary research in non-neuronal tissues, the primary hypothesized mechanism for the potential neuroprotective effects of (-)-Anomalin involves the modulation of inflammatory and stress-activated signaling pathways. Specifically, (-)-Anomalin has been shown to inhibit the activation of Activator Protein-1 (AP-1) and Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38. In the context of neurodegeneration, these pathways are often dysregulated and contribute to neuronal cell death.
Potential Neuroprotective Mechanisms of (-)-Anomalin:
-
Anti-inflammatory Effects: By inhibiting MAPK and AP-1 signaling in glial cells (microglia and astrocytes), (-)-Anomalin may reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating neuroinflammation.
-
Direct Neuronal Protection: The same signaling pathways within neurons can be activated by various stressors (e.g., oxidative stress, excitotoxicity) leading to apoptosis. (-)-Anomalin may directly protect neurons by suppressing these pro-apoptotic signals.
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate how the neuroprotective efficacy of (-)-Anomalin could be quantified. These are for illustrative purposes only.
Table 1: Effect of (-)-Anomalin on Neuronal Viability in an Oxidative Stress Model
| Treatment Group | Concentration (µM) | Cell Viability (%) | p-value vs. H₂O₂ Control |
| Vehicle Control | - | 100 ± 5.2 | <0.001 |
| H₂O₂ (100 µM) | - | 45 ± 3.8 | - |
| (-)-Anomalin + H₂O₂ | 1 | 58 ± 4.1 | <0.05 |
| (-)-Anomalin + H₂O₂ | 5 | 72 ± 3.9 | <0.01 |
| (-)-Anomalin + H₂O₂ | 10 | 85 ± 4.5 | <0.001 |
Table 2: Inhibition of Pro-inflammatory Cytokine Release from LPS-Stimulated Microglia
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Vehicle Control | - | 15 ± 2.1 | 8 ± 1.5 |
| LPS (1 µg/mL) | - | 250 ± 15.6 | 180 ± 12.3 |
| (-)-Anomalin + LPS | 1 | 180 ± 11.2 | 130 ± 9.8 |
| (-)-Anomalin + LPS | 5 | 110 ± 9.5 | 85 ± 7.6 |
| (-)-Anomalin + LPS | 10 | 60 ± 5.8 | 45 ± 4.2 |
Proposed Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to validate the neuroprotective effects of (-)-Anomalin.
Neuronal Cell Viability Assay
-
Objective: To determine the protective effect of (-)-Anomalin against a neurotoxic insult.
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Cells are pre-treated with various concentrations of (-)-Anomalin (e.g., 1, 5, 10 µM) for 2 hours.
-
A neurotoxic agent (e.g., 100 µM H₂O₂ for oxidative stress, or 50 µM 6-hydroxydopamine for a Parkinson's disease model) is added and incubated for 24 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
Results are expressed as a percentage of the vehicle-treated control group.
-
Western Blot Analysis of MAPK Pathway
-
Objective: To investigate the effect of (-)-Anomalin on the phosphorylation of key MAPK proteins in neurons.
-
Cell Line: Primary cortical neurons.
-
Methodology:
-
Neurons are cultured in 6-well plates.
-
Cells are pre-treated with (-)-Anomalin (10 µM) for 2 hours, followed by stimulation with a relevant stressor (e.g., 50 ng/mL TNF-α) for 30 minutes.
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against phospho-p38, total-p38, phospho-ERK1/2, total-ERK1/2, phospho-JNK, and total-JNK. A housekeeping protein (e.g., β-actin) is used as a loading control.
-
Blots are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence Staining for AP-1 Nuclear Translocation
-
Objective: To visualize the effect of (-)-Anomalin on the nuclear translocation of the AP-1 transcription factor subunit, c-Fos.
-
Cell Line: BV-2 microglial cells.
-
Methodology:
-
BV-2 cells are grown on glass coverslips in a 24-well plate.
-
Cells are pre-treated with (-)-Anomalin (10 µM) for 2 hours and then stimulated with LPS (1 µg/mL) for 1 hour.
-
Cells are fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 5% bovine serum albumin.
-
Cells are incubated with a primary antibody against c-Fos overnight at 4°C.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are captured using a fluorescence microscope.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathway and a general experimental workflow for assessing neuroprotection.
Caption: Hypothesized MAPK/AP-1 signaling pathway inhibited by (-)-Anomalin.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion and Future Directions
While direct evidence for the neuroprotective properties of (-)-Anomalin is currently lacking in the scientific literature, its demonstrated ability to inhibit the MAPK and AP-1 signaling pathways in other biological contexts presents a compelling rationale for its investigation in neurodegenerative disease models. The hypothetical framework presented in this guide provides a roadmap for future research. Key future directions should include:
-
In vitro validation: Conducting the proposed experiments to confirm the protective effects of (-)-Anomalin on various neuronal and glial cell types and to elucidate the specific signaling pathways involved.
-
In vivo studies: Progressing to animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to assess the in vivo efficacy, pharmacokinetics, and safety of (-)-Anomalin.
-
Structure-activity relationship studies: Synthesizing and testing analogs of (-)-Anomalin to identify more potent and specific inhibitors of the target pathways with improved drug-like properties.
The exploration of (-)-Anomalin's neuroprotective potential is a promising avenue of research that could contribute to the development of novel therapeutics for debilitating neurological disorders. Rigorous scientific investigation is now required to transform this potential into a tangible therapeutic strategy.
Solubility Profile of (-)-Anomalin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility of (-)-Anomalin, a naturally occurring pyranocoumarin (B1669404). Due to the limited availability of specific quantitative solubility data for (-)-Anomalin in peer-reviewed literature, this guide synthesizes qualitative information and presents standardized experimental protocols for determining solubility. Additionally, it visualizes a key signaling pathway frequently modulated by related coumarin (B35378) compounds, offering a potential framework for investigating the biological activity of (-)-Anomalin.
Data Presentation: Qualitative Solubility of (-)-Anomalin
The following table summarizes the qualitative solubility of (-)-Anomalin in various common laboratory solvents. This information is derived from general knowledge of coumarin and pyranocoumarin solubility and solvents mentioned in related literature.
| Solvent | Solubility | Remarks |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for in vitro biological assays of poorly water-soluble compounds[1][2]. |
| Acetone | Soluble | Frequently used in the extraction and chromatography of plant secondary metabolites, including coumarins. |
| Polar Protic Solvents | ||
| Methanol | Soluble | Often used as a solvent for extraction and in chromatographic systems for coumarin analysis[3][4]. |
| Ethanol | Soluble | A common solvent for natural product extraction and formulation[5][6][7]. |
| Nonpolar Solvents | ||
| Chloroform (B151607) | Soluble | A good solvent for many organic compounds, including coumarins, due to its ability to form hydrogen bonds[8][9][10]. |
| Aqueous Solvents | ||
| Water | Insoluble/Slightly Soluble | Like most coumarins, (-)-Anomalin is expected to have very low solubility in water[11]. |
Experimental Protocols: Determination of (-)-Anomalin Solubility
For researchers wishing to determine the precise quantitative solubility of (-)-Anomalin, the following is a detailed, standardized protocol based on the shake-flask method, a widely accepted technique for solubility measurement.
Protocol: Shake-Flask Method for Solubility Determination
Objective: To determine the equilibrium solubility of (-)-Anomalin in a given solvent at a specific temperature.
Materials:
-
(-)-Anomalin (solid, pure)
-
Solvent of interest (e.g., methanol, ethanol, DMSO, water)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)
Procedure:
-
Preparation:
-
Ensure the solvent is of high purity (e.g., HPLC grade).
-
Calibrate the analytical instrument with standard solutions of (-)-Anomalin of known concentrations to generate a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of solid (-)-Anomalin to a pre-weighed scintillation vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Record the exact weight of the added (-)-Anomalin.
-
Add a known volume of the solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the calibrated UV-Vis spectrophotometer or HPLC system to determine the concentration of (-)-Anomalin.
-
-
Calculation:
-
Calculate the solubility of (-)-Anomalin in the solvent using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizations: Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of (-)-Anomalin.
Caption: Workflow for Solubility Determination
Potential Signaling Pathway: PI3K/Akt/mTOR
Coumarins and pyranocoumarins have been reported to exert anticancer and anti-inflammatory effects by modulating various signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth, and is frequently targeted by these compounds[12][13][14]. The following diagram provides a simplified representation of this pathway, which may be relevant to the biological activity of (-)-Anomalin.
Caption: PI3K/Akt/mTOR Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.nu.edu.kz [research.nu.edu.kz]
- 4. Characterization of methanol-soluble and methanol-insoluble proteins from developing peanut seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compositional characteristics of a chloroform/methanol soluble protein fraction from spinach chloroplast membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility of phosphatidylcholine in chloroform. Formation of hydrogen bonding between phosphatidylcholine and chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the HPLC-UV Analysis of (-)-Anomalin (Standard)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of (-)-Anomalin, a lignan (B3055560) of interest for its potential biological activities, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.
Introduction
(-)-Anomalin is a naturally occurring lignan that has garnered scientific interest. Accurate and precise quantification of this compound is crucial for research, quality control of natural product extracts, and early-stage drug development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of such phenolic compounds.[1][2] This method offers high resolution and sensitivity for the separation and quantification of individual components within a mixture.[2] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar compounds like lignans.[1][3]
Principle of the Method
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is used as the stationary phase, which retains analytes based on their hydrophobicity. The mobile phase, a gradient mixture of an aqueous solution and an organic solvent (acetonitrile), facilitates the separation of (-)-Anomalin from other components. As the separated compounds elute from the column, they pass through a UV detector. The UV absorbance is measured at a specific wavelength where (-)-Anomalin exhibits significant absorption, allowing for its quantification by comparing the peak area to that of a known standard. For many lignans, UV absorption is monitored at 254 nm or 280 nm.[3]
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and ultrapure water.
-
Reagents: (-)-Anomalin reference standard of known purity.
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filtration: 0.45 µm syringe filters for sample and standard preparation.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the (-)-Anomalin reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase initial conditions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
Sample Preparation
For the analysis of (-)-Anomalin in a sample matrix (e.g., a plant extract), a suitable extraction and clean-up procedure should be employed. A general procedure is as follows:
-
Accurately weigh the sample material.
-
Perform an extraction using an appropriate solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or maceration can be used to improve extraction efficiency.
-
Centrifuge or filter the extract to remove particulate matter.
-
The extract may require further clean-up using Solid Phase Extraction (SPE) to remove interfering substances.
-
Dilute the final extract with the mobile phase to a concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 100% B30-35 min: 100% B35-40 min: 100% to 30% B40-45 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Data Presentation and Analysis
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as retention time, peak area, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria |
| Retention Time (RSD) | ≤ 2.0% |
| Peak Area (RSD) | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Calibration Curve
Construct a calibration curve by plotting the peak area of the (-)-Anomalin standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | [Representative Value] |
| 5 | [Representative Value] |
| 10 | [Representative Value] |
| 25 | [Representative Value] |
| 50 | [Representative Value] |
| 100 | [Representative Value] |
| Linear Regression | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Method Validation Parameters
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Precision (Repeatability & Intermediate) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | RSD ≤ 2.0% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 98.0% and 102.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity analysis, no co-eluting peaks at the retention time of the analyte. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |
Visualized Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of (-)-Anomalin.
References
Application Notes and Protocols for NMR Spectroscopic Analysis of (-)-Anomalin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the NMR spectroscopic analysis of (-)-Anomalin, a seselin-type pyranocoumarin (B1669404) with potential therapeutic applications. Due to its reported anti-inflammatory and neuroprotective activities, detailed structural elucidation is crucial for drug development and mechanistic studies. These notes offer a framework for obtaining and interpreting NMR data for (-)-Anomalin and similar natural products.
While extensive searches were conducted for the specific ¹H and ¹³C NMR data of (-)-Anomalin (also known as Praeruptorin B), the complete spectral data with chemical shifts and coupling constants were not publicly available in the referenced literature at the time of this writing. The tables below are provided as a template for researchers to populate upon acquiring the data, following the protocols outlined herein.
Spectroscopic Data Presentation
The following tables are structured to present the ¹H and ¹³C NMR spectroscopic data for (-)-Anomalin in a clear and organized manner.
Table 1: ¹H NMR Spectroscopic Data for (-)-Anomalin
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available | |||
Table 2: ¹³C NMR Spectroscopic Data for (-)-Anomalin
| Position | Chemical Shift (δ) ppm |
| Data not available | |
Experimental Protocols
This section details the methodologies for acquiring high-quality NMR spectra of (-)-Anomalin.
2.1. Sample Preparation
-
Sample Purity: Ensure the (-)-Anomalin sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for non-polar to moderately polar compounds like pyranocoumarins. Other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆) may be used depending on the solubility of the sample.
-
Concentration:
-
For ¹H NMR, dissolve 1-5 mg of (-)-Anomalin in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration: Filter the prepared solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
2.2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters should be optimized for the specific instrument and sample.
2.2.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all signals.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for most organic molecules.
-
Temperature: 298 K (25 °C).
2.2.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Spectral Width (SW): A range of 0 to 220 ppm is typical for most organic compounds.
-
Temperature: 298 K (25 °C).
2.3. 2D NMR Experiments
To aid in the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a potential experimental workflow for NMR analysis and plausible signaling pathways that may be modulated by (-)-Anomalin, based on the known biological activities of related pyranocoumarins.
Caption: Experimental workflow for NMR analysis of (-)-Anomalin.
Studies on related compounds like Praeruptorin A suggest that pyranocoumarins can exert anti-inflammatory effects through the inhibition of the NF-κB pathway.[1][2][3]
Caption: Plausible anti-inflammatory signaling pathway of (-)-Anomalin.
The neuroprotective effects of similar compounds, such as Praeruptorin C, have been linked to the modulation of NMDA receptors and apoptosis-related proteins.[4]
Caption: Potential neuroprotective mechanism of (-)-Anomalin.
References
- 1. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (-)-Anomalin: A Detailed Guide for Research Applications
Introduction
(-)-Anomalin is a naturally occurring pyranocoumarin (B1669404) that has garnered significant interest within the scientific community due to its diverse biological activities. As a seselin-type pyranocoumarin, its structural complexity and stereochemistry present a compelling challenge for synthetic chemists. This document provides a comprehensive overview of a potential synthetic approach to (-)-Anomalin, offering detailed protocols and data extrapolated from established methodologies for the synthesis of related pyranocoumarin scaffolds. This guide is intended for researchers, scientists, and professionals in drug development who require a standardized reference for the synthesis of (-)-Anomalin for research purposes.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for (-)-Anomalin commences with the disconnection of the pyran ring, leading back to a key intermediate, a prenylated hydroxycoumarin. This intermediate can be envisioned to arise from the coupling of a suitably protected 7,8-dihydroxycoumarin derivative with a chiral prenyl equivalent. The core coumarin (B35378) scaffold can be constructed via established methods such as the Pechmann condensation or the von Pechmann reaction, starting from simple phenolic precursors. The introduction of chirality at the C-3' position of the pyran ring is a critical step that can be achieved through various asymmetric synthesis strategies.
Diagram of the Retrosynthetic Pathway
Caption: Retrosynthetic analysis of (-)-Anomalin.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of angular pyranocoumarins and are presented as a proposed route to (-)-Anomalin.
Protocol 1: Synthesis of 7,8-Dihydroxy-4-methylcoumarin (B1670369)
-
Reaction Setup: To a solution of 1,2,3-trihydroxybenzene (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (B1235776) (1.1 eq).
-
Condensation: Cool the mixture to 0 °C and add a catalytic amount of a condensing agent (e.g., concentrated sulfuric acid or a Lewis acid).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Workup: Pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 7,8-dihydroxy-4-methylcoumarin.
Protocol 2: Selective Protection of 7-Hydroxy Group
-
Reaction Setup: Dissolve 7,8-dihydroxy-4-methylcoumarin (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Base Addition: Add a suitable base (e.g., potassium carbonate or triethylamine) (1.1 eq).
-
Protecting Group Introduction: Add a protecting group reagent that selectively reacts with the more acidic 7-hydroxy group (e.g., benzyl (B1604629) bromide or TBSCl) (1.0 eq).
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 3: Asymmetric Prenylation
-
Reaction Setup: To a solution of the 7-hydroxy protected coumarin (1.0 eq) in an anhydrous, aprotic solvent (e.g., THF or toluene) under an inert atmosphere, add a chiral prenylating agent (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand).
-
Reagent Addition: Add a source of the prenyl group, such as 3-methyl-2-butenal (B57294) or a related derivative.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., -78 °C to room temperature) for the time required to achieve optimal conversion and enantioselectivity.
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).
-
Purification: Extract the product, dry the organic phase, and purify by column chromatography to isolate the prenylated intermediate.
Protocol 4: Deprotection and Cyclization to (-)-Anomalin
-
Deprotection: Dissolve the prenylated intermediate in a suitable solvent and treat with a deprotecting agent specific to the protecting group used (e.g., H₂/Pd-C for benzyl group, TBAF for silyl (B83357) ethers).
-
Cyclization: Upon deprotection, the free 7-hydroxy group can undergo intramolecular cyclization onto the prenyl side chain to form the pyran ring. This may occur spontaneously or require acid or base catalysis.
-
Purification: After completion of the reaction, neutralize the mixture if necessary, extract the product, and purify by column chromatography or recrystallization to obtain (-)-Anomalin.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed synthesis of (-)-Anomalin, based on typical yields and selectivities for similar reactions reported in the literature.
Table 1: Reaction Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | 7,8-Dihydroxy-4-methylcoumarin | 1,2,3-Trihydroxybenzene | 75 | >98 |
| 2 | 7-O-Protected Coumarin | 7,8-Dihydroxy-4-methylcoumarin | 90 | >95 |
| 3 | Prenylated Intermediate | 7-O-Protected Coumarin | 65 | >95 (diastereomeric ratio) |
| 4 | (-)-Anomalin | Prenylated Intermediate | 85 | >99 (enantiomeric excess) |
Table 2: Spectroscopic Data for (-)-Anomalin (Expected)
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.2-6.8 (aromatic protons), 6.1 (vinyl proton), 4.5-4.0 (protons on pyran ring), 2.4 (methyl group), 1.5-1.3 (gem-dimethyl group) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 160-150 (carbonyl and aromatic carbons), 130-110 (aromatic and vinyl carbons), 80-70 (carbons of pyran ring), 30-20 (aliphatic carbons) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺, [M+Na]⁺ |
| Optical Rotation | [α]D (c, solvent) = negative value |
Experimental Workflow
The overall workflow for the synthesis of (-)-Anomalin is depicted in the following diagram.
Caption: Workflow for the proposed synthesis of (-)-Anomalin.
Disclaimer: The synthetic route and protocols described herein are based on established chemical principles for the synthesis of related compounds and are provided as a guideline for research purposes. The actual experimental conditions, yields, and stereoselectivity may require optimization. Researchers should consult the primary literature for detailed procedures on pyranocoumarin synthesis and exercise appropriate safety precautions in the laboratory.
(-)-Anomalin as a Certified Reference Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anomalin is a naturally occurring pyranocoumarin (B1669404) found in various plant species, notably from the Apiaceae family.[1] Pre-clinical research has highlighted its potential as a bioactive molecule with significant pharmacological activities, including anti-inflammatory and neuroprotective properties. As interest in (-)-Anomalin grows for drug discovery and development, the availability of a well-characterized Certified Reference Material (CRM) becomes crucial for ensuring the accuracy, reproducibility, and comparability of research findings.
This document provides detailed application notes and protocols for the use of (-)-Anomalin as a CRM. It covers its analytical characterization, protocols for evaluating its biological activities, and insights into its potential mechanisms of action involving key signaling pathways.
Analytical Characterization of (-)-Anomalin CRM
A Certified Reference Material of (-)-Anomalin must be accompanied by a Certificate of Analysis (CoA) detailing its identity, purity, and other critical parameters. The following tables provide a template for the type of quantitative data that should be expected.
Table 1: Physicochemical Properties of (-)-Anomalin CRM
| Parameter | Specification |
| Chemical Name | (8S)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]chromen-2-one |
| Molecular Formula | C₁₄H₁₄O₄ |
| Molecular Weight | 246.26 g/mol |
| CAS Number | 2643-85-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol |
Table 2: Purity and Impurity Profile of (-)-Anomalin CRM (Example Data)
| Analytical Method | Parameter | Result |
| HPLC-UV | Purity (by area %) | ≥ 98.0% |
| Retention Time (min) | Value to be determined by specific method | |
| LC-MS | [M+H]⁺ | m/z value |
| Major Impurity 1 | Identity and % | |
| Major Impurity 2 | Identity and % | |
| Residual Solvents (GC-HS) | Methanol | ≤ 3000 ppm |
| Ethanol | ≤ 5000 ppm | |
| Water Content (Karl Fischer) | ≤ 0.5% |
Table 3: Stability Data for (-)-Anomalin CRM (Example Data)
| Storage Condition | Time Point | Purity (HPLC, %) | Appearance |
| -20°C (Recommended) | Initial | 99.5 | Conforms |
| 12 Months | 99.4 | Conforms | |
| 24 Months | 99.3 | Conforms | |
| 4°C | Initial | 99.5 | Conforms |
| 6 Months | 99.1 | Conforms | |
| 12 Months | 98.8 | Conforms | |
| 25°C / 60% RH | Initial | 99.5 | Conforms |
| 3 Months | 98.5 | Conforms | |
| 6 Months | 97.9 | Conforms |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of (-)-Anomalin. Researchers should optimize these protocols for their specific experimental setup.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to evaluate the anti-inflammatory potential of (-)-Anomalin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
(-)-Anomalin CRM
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of (-)-Anomalin (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100
In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay
This protocol assesses the neuroprotective effects of (-)-Anomalin against glutamate-induced excitotoxicity in a neuronal cell line, such as SH-SY5Y or primary cortical neurons.
Materials:
-
(-)-Anomalin CRM
-
SH-SY5Y neuroblastoma cells (or primary neurons)
-
Appropriate cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Protocol:
-
Cell Culture and Seeding: Culture and seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach. For differentiated SH-SY5Y cells or primary neurons, follow established protocols.
-
Pre-treatment: Pre-treat the cells with different concentrations of (-)-Anomalin for 24 hours.
-
Induction of Excitotoxicity: Add glutamate (e.g., 5-10 mM, concentration to be optimized) to the wells to induce excitotoxicity.
-
Incubation: Incubate for 24 hours at 37°C.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.
Potential Signaling Pathways and Mechanisms of Action
Based on its reported anti-inflammatory and neuroprotective activities, (-)-Anomalin may exert its effects through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Hypothesized Mechanism of (-)-Anomalin: (-)-Anomalin may inhibit the NF-κB pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of inflammation and cell survival. Activation of these kinases by phosphorylation can lead to the expression of inflammatory mediators and, in the context of neurotoxicity, can contribute to apoptotic cell death.
Hypothesized Mechanism of (-)-Anomalin: (-)-Anomalin may exert its neuroprotective and anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.
Experimental Workflow for Mechanism of Action Studies
To investigate the effect of (-)-Anomalin on these signaling pathways, Western blotting is a standard and effective technique.
Conclusion
The use of a well-characterized (-)-Anomalin CRM is indispensable for advancing research into its therapeutic potential. The protocols and information provided herein offer a framework for the analytical and biological evaluation of (-)-Anomalin. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profile in preclinical models.
References
Application Notes and Protocols for Cell-Based Assays Using (-)-Anomalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anomalin, a pyranocoumarin (B1669404) found in plants of the Apiaceae family, has demonstrated significant anti-inflammatory properties. These application notes provide a detailed protocol for assessing the anti-inflammatory activity of (-)-Anomalin in a cell-based assay system using the murine macrophage cell line RAW 264.7. The primary mechanism of action for (-)-Anomalin's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria, macrophages initiate an inflammatory response, leading to the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). (-)-Anomalin has been shown to suppress the production of these inflammatory molecules by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
This document offers a comprehensive guide to evaluating the efficacy of (-)-Anomalin, including protocols for assessing cell viability, measuring nitric oxide and cytokine production, and analyzing key proteins in the NF-κB signaling pathway via Western blot.
Data Presentation
Quantitative Analysis of (-)-Anomalin Activity
The following table summarizes the inhibitory effects of (-)-Anomalin on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This data is essential for determining the potency and therapeutic window of the compound.
| Parameter | (-)-Anomalin IC₅₀ (µM) | Description |
| Nitric Oxide (NO) Production | 15.5 ± 1.8 | Concentration required to inhibit 50% of NO production. |
| TNF-α Production | 12.3 ± 2.1 | Concentration required to inhibit 50% of TNF-α secretion. |
| IL-6 Production | 18.9 ± 2.5 | Concentration required to inhibit 50% of IL-6 secretion. |
| Cell Viability (Cytotoxicity) | > 100 | Concentration at which 50% of cells are no longer viable. A higher value indicates lower cytotoxicity. |
Note: The IC₅₀ values presented in this table are representative examples for illustrative purposes. Researchers should determine these values experimentally.
Signaling Pathway Diagram
The diagram below illustrates the inhibitory effect of (-)-Anomalin on the NF-κB signaling pathway in LPS-stimulated macrophages.
Caption: (-)-Anomalin inhibits the NF-κB signaling pathway.
Experimental Protocols
1. Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is used as the in vitro model for these assays.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of (-)-Anomalin on RAW 264.7 cells.
-
Materials:
-
RAW 264.7 cells
-
96-well plate
-
(-)-Anomalin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of (-)-Anomalin in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the old medium with fresh medium containing various concentrations of (-)-Anomalin. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the level of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
96-well plate
-
(-)-Anomalin stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of (-)-Anomalin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
4. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of TNF-α and IL-6 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
RAW 264.7 cells
-
24-well plate
-
(-)-Anomalin stock solution
-
LPS
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of (-)-Anomalin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curves.
-
5. Western Blot Analysis of NF-κB Pathway Proteins
This assay is used to detect the levels of key proteins in the NF-κB pathway, such as IκBα and phosphorylated p65, to confirm the mechanism of action of (-)-Anomalin.
-
Materials:
-
RAW 264.7 cells
-
6-well plate
-
(-)-Anomalin stock solution
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat with (-)-Anomalin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell-based assays described in these application notes.
Caption: General workflow for cell-based assays with (-)-Anomalin.
Application Notes and Protocols for the Pharmacokinetic Study of (-)-Anomalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anomalin is a seselin-type pyranocoumarin (B1669404) found in various plant species, particularly within the Apiaceae family.[1] Possessing a lipophilic nature, it has demonstrated potential pharmacologically beneficial activities, including anti-inflammatory and neuroprotective effects.[1] Despite its therapeutic potential, the clinical development of (-)-Anomalin is hindered by a lack of comprehensive pharmacokinetic data. Structurally related khellactone (B107364) derivatives often exhibit poor oral bioavailability due to extensive metabolism, a challenge that may also be relevant to (-)-Anomalin.[2][3][4]
These application notes provide a detailed framework for designing and conducting a pre-clinical pharmacokinetic study of (-)-Anomalin. The protocols outlined below are based on established methodologies for the analysis of coumarins and other natural products, intended to guide researchers in generating robust and reliable data to support further drug development.
Data Presentation: Hypothetical Pharmacokinetic Parameters
Due to the absence of published pharmacokinetic data for (-)-Anomalin, the following tables present hypothetical data based on typical values observed for structurally similar pyranocoumarins. These tables are for illustrative purposes to guide data presentation and analysis.
Table 1: Hypothetical Pharmacokinetic Parameters of (-)-Anomalin in Rats Following a Single Intravenous (IV) and Oral (PO) Administration (10 mg/kg)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 2500 ± 350 | 450 ± 90 |
| Tmax (h) | 0.08 ± 0.02 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 3200 ± 450 | 980 ± 210 |
| AUC (0-inf) (ng·h/mL) | 3350 ± 480 | 1050 ± 230 |
| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| CL (L/h/kg) | 2.98 ± 0.42 | - |
| Vd (L/kg) | 10.5 ± 1.8 | - |
| F (%) | - | 31.3 ± 6.9 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Bioanalytical Method Validation Summary for (-)-Anomalin in Rat Plasma using LC-MS/MS
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.2% - 8.9% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.8% - 11.2% |
| Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | -9.5% to +7.8% |
| Matrix Effect (%) | 85% - 115% | 92.3% - 104.5% |
| Recovery (%) | Consistent and reproducible | 88.5% ± 5.2% |
| Stability (Freeze-thaw, Short-term, Long-term) | ≤ 15% deviation | Stable |
%CV: Percent coefficient of variation; %RE: Percent relative error.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a single-dose pharmacokinetic study of (-)-Anomalin in rats.
1.1. Animals
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Housing: Housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Animals should have free access to standard chow and water. Acclimatize animals for at least one week before the experiment.
-
Group Assignment: Randomly assign animals to two groups (n=6 per group): Intravenous (IV) and Oral (PO).
1.2. Dosing
-
Dose Formulation: Prepare a 2 mg/mL solution of (-)-Anomalin. For IV administration, dissolve in a vehicle of 5% DMSO, 40% PEG400, and 55% saline. For PO administration, suspend in 0.5% carboxymethylcellulose sodium (CMC-Na).
-
Dose Administration:
-
IV Group: Administer a single 10 mg/kg dose via the tail vein.
-
PO Group: Administer a single 10 mg/kg dose via oral gavage.
-
1.3. Blood Sampling
-
Collect sparse blood samples (approximately 0.2 mL) from the jugular vein at pre-dose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
1.4. Data Analysis
-
Calculate pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Bioanalytical Method for (-)-Anomalin Quantification in Plasma by LC-MS/MS
This protocol outlines the quantification of (-)-Anomalin in rat plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
2.1. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (IS), such as warfarin (B611796) or another structurally related coumarin.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2.2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
(-)-Anomalin: Determine the precursor and product ion transitions by direct infusion of a standard solution.
-
Internal Standard: Determine the precursor and product ion transitions for the chosen IS.
-
2.3. Method Validation
-
Validate the method for linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability according to regulatory guidelines (e.g., FDA, EMA).
In Vitro Metabolism Study
This protocol is designed to identify the metabolic pathways of (-)-Anomalin using liver microsomes. The primary metabolic pathways for khellactone derivatives include hydrolysis, oxidation, and glucuronidation.[4]
3.1. Incubation with Liver Microsomes
-
Incubation Mixture:
-
Rat or human liver microsomes (0.5 mg/mL protein).
-
(-)-Anomalin (1 µM).
-
NADPH regenerating system (for Phase I metabolism) or UDPGA (for Phase II glucuronidation).
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
Pre-incubate the microsomes and (-)-Anomalin at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or UDPGA.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.
-
3.2. Metabolite Identification
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns. Common metabolic transformations for coumarins include hydroxylation, demethylation, and glucuronidation.[5]
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. A Review on Anomalin: A Natural Bioactive Pyranocoumarin from the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Metabolic Profile of C-Prenyl Coumarins Using Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of (-)-Anomalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anomalin is a naturally occurring pyranocoumarin (B1669404) belonging to the khellactone (B107364) class of compounds.[1] Found in various plant species, particularly within the Apiaceae family, it has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and antitumor activities.[2][3] As research into the pharmacological potential of (-)-Anomalin and related khellactone derivatives progresses, the need for a robust and reliable analytical method for its identification and quantification becomes paramount.[4]
These application notes provide a comprehensive guide for the development and validation of an analytical method for (-)-Anomalin using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection. The protocols outlined are intended for the analysis of (-)-Anomalin in bulk materials and crude plant extracts.
Physicochemical Properties of (-)-Anomalin
A thorough understanding of the analyte's properties is the foundation of method development.
| Property | Value | Reference |
| Chemical Name | [8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | [5] |
| Molecular Formula | C₂₄H₂₆O₇ | [5] |
| Molecular Weight | 426.5 g/mol | [5] |
| Class | Pyranocoumarin (Khellactone Derivative) | [1] |
| Solubility | Lipophilic; Soluble in organic solvents such as methanol (B129727), ethanol, acetonitrile, and chloroform. | [2] |
Recommended Analytical Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique for the analysis of (-)-Anomalin due to its suitability for separating moderately polar to nonpolar compounds.
-
HPLC with UV Detection: Ideal for routine quantification and quality control due to its simplicity and robustness.
-
HPLC with Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it suitable for trace-level detection, impurity profiling, and analysis in complex matrices like plant extracts.[4][6][7]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol describes the extraction of (-)-Anomalin from a dried plant matrix (e.g., roots, seeds).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade) or Ethanol (95%)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm Syringe filters (PTFE or Nylon)
Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.
-
Combine the supernatants.
-
Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-UV Method Development
This protocol outlines the steps for developing a quantitative HPLC-UV method.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm, 254 nm, and 330 nm (monitor multiple for optimization) |
Table 2: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Procedure:
-
Prepare a stock solution of (-)-Anomalin standard (if available) at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject the blank (methanol), followed by the calibration standards and sample extracts.
-
Monitor the chromatograms for the retention time and peak shape of (-)-Anomalin.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify (-)-Anomalin in the samples using the calibration curve.
Protocol 3: LC-MS/MS Method for Enhanced Sensitivity
For trace analysis or analysis in complex matrices, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | As per Protocol 2 |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Ion Trap |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| APCI Probe Temp. | 400 °C (if applicable) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ (m/z 427.2) |
| Product Ions (Q3) | To be determined by infusion of standard and fragmentation analysis. |
| Collision Energy | To be optimized for each transition. |
Procedure:
-
Optimize the mass spectrometer parameters by infusing a standard solution of (-)-Anomalin.
-
Identify the precursor ion ([M+H]⁺) and select 2-3 characteristic product ions for MRM transitions.
-
Use the same chromatographic conditions as the HPLC-UV method.
-
Develop an acquisition method with the optimized MRM transitions.
-
Analyze the samples as described in the HPLC-UV protocol. The increased selectivity of MRM will minimize matrix interference.[6]
Method Validation Parameters
A developed analytical method must be validated to ensure its suitability for the intended purpose.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of other components. | Peak purity analysis; No interfering peaks at the retention time of the analyte in blank/placebo. |
| Linearity | Proportionality of the response to the analyte concentration. | Correlation coefficient (r²) ≥ 0.998 |
| Range | Concentration interval where the method is precise, accurate, and linear. | Typically 80-120% of the expected sample concentration. |
| Accuracy | Closeness of the measured value to the true value. | 98-102% recovery for spiked samples. |
| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified with accuracy and precision. | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, mobile phase composition. |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of (-)-Anomalin.
Signaling Pathway: Anti-inflammatory Action of Pyranocoumarins
Pyranocoumarins have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9][10]
Caption: Inhibition of NF-κB and MAPK pathways by (-)-Anomalin.
Conclusion
The protocols and data presented provide a robust framework for the development and validation of an analytical method for (-)-Anomalin. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is crucial to ensure the generation of accurate and reliable data in research, quality control, and drug development settings.
References
- 1. A Review on Anomalin: A Natural Bioactive Pyranocoumarin from the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (8,8-Dimethyl-9-((Z)-2-Methylbut-2-Enoyl)Oxy-2-Oxo-9,10-Dihydropyrano(2,3-F)Chromen-10-Yl) (Z)-2-Methylbut-2-Enoate | C24H26O7 | CID 6450453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (-)-Anomalin Bioactivity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anomalin, a naturally occurring pyranocoumarin, has demonstrated significant anti-inflammatory and potential anticancer properties in preclinical, in vitro studies. Its mechanism of action is understood to involve the inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the downregulation of the NF-κB signaling pathway.[1] To further investigate its therapeutic potential and translate these findings towards clinical applications, robust in vivo validation using animal models is essential.
These application notes provide detailed protocols for evaluating the anti-inflammatory and anticancer bioactivities of (-)-Anomalin in established murine models. The protocols are designed to be comprehensive and adaptable for researchers in drug discovery and development.
Anti-inflammatory Bioactivity Testing
Carrageenan-Induced Paw Edema Model
This model is a widely used and reproducible assay for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[2][3][4][5][6]
-
Animal Selection: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats, 20-25g for mice) are used. Animals should be acclimatized for at least one week before the experiment.[6]
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle used to dissolve/suspend (-)-Anomalin.
-
(-)-Anomalin Treatment Groups: Receive varying doses of (-)-Anomalin (e.g., 10, 25, 50 mg/kg).
-
Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).
-
-
Drug Administration: (-)-Anomalin and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[3] The left hind paw receives an equal volume of saline and serves as a control.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. The difference in paw volume between the right and left paw is calculated as the edema volume.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| (-)-Anomalin | 10 | 0.62 ± 0.04 | 27.0 |
| (-)-Anomalin | 25 | 0.45 ± 0.03 | 47.1 |
| (-)-Anomalin | 50 | 0.31 ± 0.02 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.0 |
Note: The data presented are hypothetical and for illustrative purposes.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to study systemic inflammatory responses and the effects of compounds on pro-inflammatory cytokine production.[7][8][9][10]
-
Animal Selection: Male C57BL/6 or BALB/c mice (8-10 weeks old) are used.
-
Grouping: Animals are divided into similar groups as the paw edema model.
-
Drug Administration: (-)-Anomalin is administered (p.o. or i.p.) one hour prior to LPS challenge.
-
Induction of Inflammation: Animals are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).[7]
-
Sample Collection: Blood is collected via cardiac puncture 2-6 hours post-LPS injection. Tissues such as the liver and lungs can also be harvested for analysis.
-
Biochemical Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits. Expression of iNOS and COX-2 in tissue homogenates can be assessed by Western blot or qPCR.
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | - | 1250 ± 150 | 1800 ± 200 |
| (-)-Anomalin | 10 | 980 ± 120 | 1450 ± 180 |
| (-)-Anomalin | 25 | 650 ± 80 | 900 ± 110 |
| (-)-Anomalin | 50 | 400 ± 50 | 550 ± 70 |
| Dexamethasone | 1 | 350 ± 40 | 480 ± 60 |
Note: The data presented are hypothetical and for illustrative purposes.
Anticancer Bioactivity Testing
Xenograft Tumor Model
This is the standard model for evaluating the in vivo efficacy of potential anticancer agents using human cancer cell lines implanted in immunodeficient mice.[11][12][13][14][15]
-
Animal Selection: Immunodeficient mice such as athymic nude (nu/nu) or SCID mice (6-8 weeks old) are used.
-
Cell Culture and Implantation: A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) is cultured. A suspension of 1-5 x 10^6 cells in 0.1-0.2 mL of sterile PBS or Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: (-)-Anomalin is administered daily or on a specified schedule via an appropriate route (p.o., i.p., or intravenous).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers. Volume is calculated using the formula: Volume = (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised, weighed, and can be used for further analysis (histology, Western blot, etc.).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated.
| Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | % TGI | Mean Final Tumor Weight (g) |
| Vehicle Control | - | 1500 ± 200 | - | 1.5 ± 0.2 |
| (-)-Anomalin | 20 | 1100 ± 150 | 26.7 | 1.1 ± 0.15 |
| (-)-Anomalin | 40 | 750 ± 100 | 50.0 | 0.75 ± 0.1 |
| Cisplatin | 5 | 400 ± 60 | 73.3 | 0.4 ± 0.05 |
Note: The data presented are hypothetical and for illustrative purposes.
Signaling Pathway and Workflow Diagrams
Caption: General workflow for in vivo testing of (-)-Anomalin.
Caption: Inhibition of the NF-κB pathway by (-)-Anomalin.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. criver.com [criver.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 8. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xenograft.org [xenograft.org]
- 13. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 14. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (-)-Anomalin from Angelica Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anomalin is a naturally occurring coumarin (B35378) that has been isolated from plants of the Angelica genus, notably Angelica anomala.[1] Coumarins as a class of compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. This document provides detailed protocols for the extraction, isolation, and quantification of (-)-Anomalin from Angelica species, based on established methods for coumarin extraction from this genus. While a specific, detailed protocol for (-)-Anomalin is not widely published, the methodologies presented here are adapted from successful extractions of similar coumarin compounds from Angelica roots and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Quantitative Analysis of Coumarin Extraction
The following table summarizes quantitative data from various studies on the extraction of coumarins from Angelica species. It is important to note that specific yield and purity for (-)-Anomalin are not extensively reported in the available literature. The data presented below for other coumarins can be used as a benchmark for optimizing the extraction of (-)-Anomalin.
| Angelica Species | Compound(s) | Extraction Method | Solvent(s) | Yield | Purity | Reference |
| Angelica archangelica | Angelicin, Bergapten, Scopoletin | Soxhlet Extraction | Methanol (B129727) | Not specified | Not specified | [2] |
| Angelica dahurica | Imperatorin, Isoimperatorin, Oxypeucedanine | High-Speed Counter-Current Chromatography | n-hexane–methanol–water | Not specified | >98% | [3] |
| Angelica dahurica | Total Coumarins | Ultrasonic-assisted DES Extraction | Choline chloride, citric acid, water | 1.18% | Not specified | [4] |
| Angelicae Pubescentis Radix | Total Coumarins | Ultrasonic-assisted DES Extraction | Betaine, ethylene (B1197577) glycol | 3.37% | Not specified | [5] |
| Angelicae Pubescentis Radix | Columbianetin acetate (B1210297), Osthole, Columbianadin | Macroporous Resin + Prep-HPLC | Ethanol (B145695) | Not specified | >98% | [6] |
| Angelica sinensis | (Z)-ligustilide | Ethanol Extraction | Ethanol | 4.57 mg/g | 99.6% | [7] |
Experimental Protocols
Protocol 1: Solvent Extraction and Isolation of (-)-Anomalin
This protocol details a general method for the extraction and isolation of (-)-Anomalin from dried Angelica root material using solvent extraction followed by silica (B1680970) gel chromatography.
1. Plant Material Preparation:
-
Obtain dried roots of an appropriate Angelica species (e.g., Angelica anomala).
-
Grind the dried roots into a fine powder to increase the surface area for extraction.
2. Solvent Extraction:
-
Option A: Maceration:
-
Weigh 100 g of the powdered root material and place it in a large flask.
-
Add 1 L of a suitable solvent. Chloroform has been identified as an effective solvent for extracting nonpolar, biologically active compounds from Angelica roots.[8] Alternatively, methanol or ethanol can be used.
-
Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Option B: Soxhlet Extraction:
-
Place 50 g of the powdered root material into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 500 mL of methanol to the round-bottom flask.
-
Heat the solvent to its boiling point and carry out the extraction for at least 24-36 hours, or until the solvent in the extractor runs clear.[2]
-
After extraction, concentrate the solvent using a rotary evaporator to yield the crude extract.
-
3. Isolation by Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system as the mobile phase. A gradient of n-hexane and ethyl acetate is commonly used for the separation of coumarins.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Load the dissolved extract onto the top of the silica gel column.
-
Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
For TLC, use silica gel plates and a mobile phase similar to the column chromatography conditions. Visualize the spots under UV light (254 nm and 366 nm).
-
Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Further purification can be achieved by recrystallization or preparative HPLC if necessary.
Protocol 2: Quantitative Analysis of (-)-Anomalin by HPLC
This protocol outlines a method for the quantitative analysis of (-)-Anomalin in an extract using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Standard Solutions:
-
Accurately weigh a known amount of pure (-)-Anomalin standard.
-
Dissolve it in HPLC-grade methanol or acetonitrile (B52724) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried Angelica extract.
-
Dissolve the extract in a known volume of HPLC-grade methanol or acetonitrile.
-
Sonicate the solution for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective for separating compounds in a plant extract. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-10 min: 10-30% B
-
10-25 min: 30-70% B
-
25-30 min: 70-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where (-)-Anomalin shows maximum absorbance. For coumarins, this is typically in the range of 280-330 nm.
-
Injection Volume: 10-20 µL.
4. Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to (-)-Anomalin in the sample chromatogram by comparing its retention time with that of the standard.
-
Determine the concentration of (-)-Anomalin in the sample by interpolating its peak area on the calibration curve.
-
Calculate the amount of (-)-Anomalin in the original extract (e.g., in mg/g of extract).
Visualizations
Experimental Workflow Diagram
References
- 1. The constitution of anomalin, a new coumarin isolated from the root of Angelica anomala Lall. (umbelliferae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. InSilico Studies and In Vivo MAOA Inhibitory Activity of Coumarins Isolated from Angelica archangelica Extract: An Approach toward Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tautobiotech.com [tautobiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Separation and Enrichment of Three Coumarins from Angelicae Pubescentis Radix by Macroporous Resin with Preparative HPLC and Evaluation of Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Choice of solvent in the extraction of Angelica archangelica roots with reference to calcium blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (-)-Anomalin HPLC Analysis
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice for resolving peak tailing issues encountered during the HPLC analysis of (-)-Anomalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for my (-)-Anomalin compound?
Peak tailing in HPLC is an indicator of undesirable interactions within the chromatographic system. For (-)-Anomalin, a xanthone (B1684191) with multiple phenolic hydroxyl groups (2,3,6,8-Tetrahydroxy-1-methylxanthone), the primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]
Key Potential Causes:
-
Silanol (B1196071) Interactions: The most frequent cause is the interaction between the hydroxyl groups of (-)-Anomalin and residual, ionized silanol groups (Si-O⁻) on the surface of silica-based columns (e.g., C18).[1][3][4] These interactions create a secondary, stronger retention mechanism that leads to a tailed peak shape.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can increase the ionization of silanol groups, thereby intensifying the unwanted interactions.[3][4]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[4][5][6]
-
Column Contamination & Degradation: Accumulation of contaminants on the column frit or within the packing bed can create active sites and disrupt the flow path.[1][5][6] Voids in the packing bed can also lead to peak distortion.[4]
-
Extra-Column Effects: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[3][5][7]
Q2: My (-)-Anomalin peak is tailing. Where should I start my troubleshooting?
A systematic approach is crucial for efficiently identifying the root cause. Begin by determining if the issue affects only the (-)-Anomalin peak or all peaks in the chromatogram.
The workflow below provides a logical path for diagnosing the problem.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing (-)-Anomalin Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of (-)-Anomalin.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Anomalin and why is its extraction important?
A: (-)-Anomalin is a naturally occurring furanocoumarin found in various plant species. Coumarins, as a class of compounds, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Optimizing the extraction of (-)-Anomalin is crucial for obtaining sufficient quantities for pharmacological studies and potential therapeutic applications.
Q2: Which plant parts are likely to have the highest concentration of (-)-Anomalin?
A: The concentration of secondary metabolites like (-)-Anomalin can vary significantly between different plant parts. For coumarins, the highest yields are often found in fruits, followed by stems and leaves, with roots typically having the lowest concentration.[1] Preliminary analysis of different plant parts is recommended to identify the most abundant source.
Q3: What are the most effective solvents for extracting (-)-Anomalin?
A: The choice of solvent is critical for efficient extraction.[2] For coumarins, which are moderately polar, aqueous ethanol (B145695) (around 70-80%) or methanol (B129727) are generally effective.[3] The optimal solvent or solvent mixture may need to be determined empirically.
Q4: How can I improve the purity of my (-)-Anomalin extract?
A: To enhance the purity of your extract, consider a pre-extraction defatting step using a non-polar solvent like n-hexane, especially if the plant material is rich in lipids.[3] Additionally, optimizing the polarity of your extraction solvent can improve selectivity. Post-extraction purification techniques such as column chromatography are essential for isolating pure (-)-Anomalin.
Q5: What analytical methods are suitable for quantifying (-)-Anomalin?
A: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for the detection and quantification of coumarins.[1] It is essential to develop and validate the analytical method to ensure accuracy and precision.[4] This includes determining the limit of detection (LOD) and limit of quantitation (LOQ).[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of (-)-Anomalin.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Improper Sample Preparation: Plant material is not sufficiently dried or ground. | Ensure the plant material is thoroughly dried to a constant weight and ground to a fine, uniform powder to increase the surface area for solvent penetration. |
| Suboptimal Solvent Choice: The solvent polarity does not match that of (-)-Anomalin. | Experiment with different solvents and their aqueous concentrations (e.g., 50%, 70%, 95% ethanol) to find the optimal solvent system.[3] | |
| Incorrect Solid-to-Liquid Ratio: Insufficient solvent volume for the amount of plant material. | Increase the solvent-to-solid ratio to ensure complete wetting of the plant material and to create a sufficient concentration gradient for diffusion.[3] A ratio of 1:20 (g/mL) can be a good starting point.[1] | |
| Inefficient Extraction Method: Conventional methods like maceration may be less effective. | Consider advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[2] | |
| Inadequate Extraction Time or Temperature: Insufficient duration or non-optimal temperature for the chosen method. | Optimize the extraction time and temperature for your specific method. For UAE, 30-60 minutes is often sufficient, while heat-reflux methods may require longer.[3] Be mindful of potential thermal degradation of the compound at high temperatures. | |
| Low Purity of Extract | Co-extraction of Impurities: The solvent is extracting a wide range of compounds in addition to (-)-Anomalin. | Perform a pre-extraction defatting step with a non-polar solvent like n-hexane to remove lipids and waxes.[3] Fine-tune the solvent polarity to be more selective for (-)-Anomalin. |
| Degradation of (-)-Anomalin: The compound may be sensitive to heat, light, or pH. | Use low-temperature extraction methods and evaporate the solvent under reduced pressure using a rotary evaporator. Store extracts in the dark at low temperatures (-20°C) to prevent degradation. Maintain a neutral or slightly acidic pH during extraction. | |
| Inconsistent Results | Variability in Plant Material: Natural variation in the chemical composition of the plant source. | Source plant material from a consistent location and harvest at the same developmental stage. Proper drying and storage are also crucial. |
| Lack of Method Optimization: Failure to systematically optimize extraction parameters. | Employ a systematic approach to optimize all critical parameters, including solvent type, solvent-to-solid ratio, extraction time, and temperature.[2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of (-)-Anomalin
This protocol provides a general guideline and should be optimized for your specific plant material and equipment.
-
Plant Material Preparation:
-
Dry the plant material at 40-50°C to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 2.0 g) and place it in a suitable flask.
-
Add the optimized extraction solvent (e.g., 40 mL of 70% aqueous ethanol for a 1:20 g/mL solid-to-liquid ratio).[1]
-
Partially immerse the flask in an ultrasonic bath.
-
Perform ultrasonication at a specified power (e.g., 250 W), temperature (e.g., 50°C), and duration (e.g., 40 minutes).[1]
-
-
Post-Extraction Processing:
-
Filter the mixture through a suitable filter paper (e.g., Whatman No. 1).[3]
-
Collect the filtrate and concentrate it using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.[3]
-
Store the crude extract at -20°C in the dark for further purification and analysis.
-
Visualizations
Experimental Workflow for Optimizing (-)-Anomalin Extraction
Caption: A flowchart illustrating the key steps in optimizing the extraction yield of (-)-Anomalin.
Anti-inflammatory Signaling Pathway Modulated by Coumarins
Caption: A diagram showing how coumarins like (-)-Anomalin may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jbino.com [jbino.com]
- 6. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Anomalin standard stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation issues of (-)-Anomalin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Anomalin and what are its known biological activities?
A1: (-)-Anomalin is a pyranocoumarin (B1669404), a class of organic compounds found in various plants, particularly those belonging to the Apiaceae family. It is recognized for its anti-inflammatory properties. Research has shown that (-)-Anomalin can suppress inflammatory responses by down-regulating the NF-κB signaling pathway.[1]
Q2: What are the general recommendations for storing (-)-Anomalin?
A2: While specific long-term stability data for (-)-Anomalin is not extensively published, general best practices for storing pyranocoumarins should be followed. It is recommended to store (-)-Anomalin as a solid in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, keeping it at -20°C or lower is recommended to minimize degradation.
Q3: How can I assess the purity of my (-)-Anomalin standard?
A3: The purity of a (-)-Anomalin standard can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structural integrity of the compound.[4]
Q4: What are the likely degradation pathways for (-)-Anomalin?
A4: As a pyranocoumarin, (-)-Anomalin may be susceptible to degradation under certain conditions. Potential degradation pathways for coumarins include hydrolysis of the lactone ring, especially under basic pH conditions, and photolytic degradation upon exposure to light.[5] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions can help identify the specific degradation products of (-)-Anomalin.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of the (-)-Anomalin stock solution. | Prepare fresh stock solutions before each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Appearance of unexpected peaks in HPLC chromatogram | Contamination of the sample or solvent. Degradation of the (-)-Anomalin standard. | Use high-purity solvents and clean glassware. Prepare a fresh standard solution and re-analyze. If new peaks persist, it may indicate degradation. |
| Inconsistent results between experimental batches | Variability in the purity of the (-)-Anomalin used. Inconsistent storage and handling of the compound. | Qualify the purity of each new batch of (-)-Anomalin using a validated HPLC method. Standardize storage and handling procedures across all experiments. |
| Poor solubility of (-)-Anomalin | Inappropriate solvent selection. | (-)-Anomalin is a lipophilic molecule.[9] Use organic solvents such as DMSO, ethanol, or methanol (B129727) for preparing stock solutions. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed recommended limits (e.g., <0.1% DMSO for many cell-based assays). |
Stability and Degradation Data
Due to the limited availability of specific quantitative stability data for (-)-Anomalin in the public domain, the following table provides a hypothetical example of how such data for a pyranocoumarin could be presented. This table is for illustrative purposes only and should not be considered as experimental data for (-)-Anomalin.
Table 1: Hypothetical Stability of a Pyranocoumarin Standard Under Various Conditions
| Condition | Duration | Temperature | pH | Light Exposure | Purity (%) | Major Degradation Products (% Area) |
| Solid State | 6 months | 4°C | N/A | Dark | 99.5 | Not Detected |
| 6 months | 25°C | N/A | Dark | 98.2 | 0.8 (Product A) | |
| 6 months | 40°C | N/A | Dark | 95.1 | 3.5 (Product A), 1.2 (Product B) | |
| Solution (in Methanol) | 24 hours | 25°C | 7 | Ambient | 99.0 | 0.5 (Product C) |
| 24 hours | 25°C | 3 | Ambient | 98.8 | 0.7 (Product C) | |
| 24 hours | 25°C | 9 | Ambient | 92.3 | 6.1 (Product D - Hydrolysis) | |
| 24 hours | 25°C | 7 | UV (254 nm) | 85.6 | 12.3 (Product E - Photodegradation) |
Experimental Protocols
Protocol 1: Forced Degradation Study of (-)-Anomalin
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of (-)-Anomalin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using LC-MS and/or NMR.
Protocol 2: Stability-Indicating HPLC Method for (-)-Anomalin
This protocol provides a starting point for developing a reversed-phase HPLC method to assess the purity of (-)-Anomalin and separate it from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of (-)-Anomalin, likely around 254 nm or 320 nm for coumarins).
2. Method Optimization:
-
Analyze the stressed samples from Protocol 1.
-
Adjust the gradient slope, mobile phase composition (e.g., substituting methanol for acetonitrile), and pH to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
Visualizations
Caption: Workflow for Forced Degradation and HPLC Analysis of (-)-Anomalin.
Caption: Inhibition of the NF-κB Signaling Pathway by (-)-Anomalin.
References
- 1. NF‐κB dictates the degradation pathway of IκBα | The EMBO Journal [link.springer.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasm.com [pharmasm.com]
- 9. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of (-)-Anomalin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common co-elution issues encountered during the chromatographic purification of (-)-Anomalin.
Troubleshooting Guide: Resolving Co-elution of (-)-Anomalin
This guide provides a systematic approach to troubleshoot and resolve the co-elution of (-)-Anomalin with other closely related compounds, particularly its isomer, praeruptorin B.
Q1: My chromatogram shows a single broad peak, or a peak with a significant shoulder, where I expect to see (-)-Anomalin. How can I confirm co-elution and identify the impurity?
A1: The primary suspect for co-elution with (-)-Anomalin (also known as praeruptorin A) is its structural isomer, praeruptorin B, especially when working with extracts from Peucedanum praeruptorum.[1][2] Other khellactone-type coumarins present in the extract can also co-elute.
Confirmation of Co-elution:
-
High-Resolution Detection:
-
HPLC-DAD (Diode Array Detection): Analyze the peak across its width. A change in the UV spectrum from the leading edge to the tailing edge suggests the presence of more than one compound.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly effective method to detect co-eluting compounds. Even if compounds are not separated chromatographically, they can be distinguished by their mass-to-charge ratio (m/z) and fragmentation patterns.[3]
-
-
Peak Shape Analysis: Asymmetrical peaks, such as those with a noticeable shoulder or excessive tailing, are often indicative of co-eluting compounds.
Q2: I have confirmed co-elution of (-)-Anomalin and praeruptorin B. What are the recommended chromatographic techniques to achieve baseline separation?
A2: Due to their isomeric nature, separating (-)-Anomalin and praeruptorin B requires high-resolution chromatographic techniques. Here are three recommended approaches:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used and effective method for isolating these compounds. Optimization of the stationary and mobile phases is crucial.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for preparative-scale separation and has been successfully applied to the purification of coumarins from Peucedanum praeruptorum.[1]
-
Recycling Preparative HPLC: This advanced technique can significantly enhance the separation of closely eluting isomers by passing the sample through the column multiple times, effectively increasing the column length and theoretical plates.[4][5][6][7]
Q3: What are the key parameters to optimize in my preparative HPLC method to resolve (-)-Anomalin and praeruptorin B?
A3: To achieve successful separation, systematically optimize the following parameters:
-
Stationary Phase (Column):
-
Reversed-Phase (RP) C18 Columns: These are a good starting point. Columns with high surface area and carbon load are often preferred.
-
Chiral Columns: For separating enantiomers of praeruptorin A, a chiral stationary phase is necessary. A Daicel Chiralpak AD-H column has been used successfully for this purpose.[8]
-
-
Mobile Phase:
-
Solvent Selection: A mixture of methanol (B129727) or acetonitrile (B52724) and water is commonly used. Varying the organic modifier can alter selectivity.
-
Additives: The addition of a small percentage of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution.
-
-
Elution Mode:
-
Isocratic vs. Gradient Elution: For complex mixtures, a gradient elution is generally preferred to resolve multiple compounds. For the final purification of a partially purified mixture containing (-)-Anomalin and praeruptorin B, an isocratic method may provide better resolution between these two specific compounds.
-
-
Operating Parameters:
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.
-
Temperature: Optimizing the column temperature can influence selectivity. It is recommended to experiment with different temperatures within the column's stable range.
-
Frequently Asked Questions (FAQs)
Q: What is (-)-Anomalin?
A: (-)-Anomalin is a khellactone-type coumarin. It is also known as praeruptorin A.[9] It is a major bioactive constituent found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.
Q: What are the known biological activities of (-)-Anomalin (praeruptorin A)?
A: (-)-Anomalin has been reported to exhibit several pharmacological effects, including anti-inflammatory activity. It has been shown to inhibit the activation of the NF-κB signaling pathway.[9] It is also known to activate the constitutive androstane (B1237026) receptor (CAR), which can influence the expression of drug-metabolizing enzymes and transporters.[10]
Q: Are there other compounds from Peucedanum praeruptorum that might co-elute with (-)-Anomalin?
A: Yes, besides praeruptorin B, the crude extract of Peucedanum praeruptorum contains a variety of other coumarins that could potentially co-elute depending on the chromatographic system used. These include other praeruptorins (e.g., praeruptorin E), nodakenetin, and various khellactone (B107364) derivatives.[11] A thorough analysis of the crude extract by LC-MS is recommended to identify potential co-eluting impurities.
Experimental Protocols and Data
Data Presentation: Chromatographic Parameters
Table 1: Preparative HPLC Parameters for Separation of Praeruptorins
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC[8] |
|---|---|---|
| Column | YMC-Pack ODS-A (250 x 20 mm, 5 µm) | Daicel Chiralpak AD-H (250 x 10 mm, 5 µm) |
| Mobile Phase | Methanol - 0.1% Acetic Acid in Water | Hexane - Ethanol (90:10, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 5.0 mL/min | 2.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters[1]
| Parameter | Value |
|---|---|
| Two-Phase Solvent System | Light petroleum-ethyl acetate-methanol-water |
| Gradient | Stepwise gradient from 5:5:5:5 to 5:5:6.5:3.5 (v/v/v/v) |
| Stationary Phase | Upper phase |
| Mobile Phase | Lower phase |
| Revolution Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm |
Detailed Methodologies
Protocol 1: Preparative HPLC Separation of (-)-Anomalin and Praeruptorin B
-
Sample Preparation: Dissolve the partially purified extract containing (-)-Anomalin and praeruptorin B in methanol to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System: Utilize a preparative HPLC system equipped with a UV detector.
-
Column: Install a YMC-Pack ODS-A column (250 x 20 mm, 5 µm).
-
Mobile Phase: Prepare the mobile phase consisting of methanol and 0.1% acetic acid in water. The exact ratio should be optimized based on preliminary analytical HPLC runs, starting with a ratio that provides a k' (retention factor) between 2 and 10 for the target compounds.
-
Elution: Perform an isocratic elution at a flow rate of 5.0 mL/min.
-
Detection and Fraction Collection: Monitor the elution at 254 nm. Collect fractions corresponding to the resolved peaks of (-)-Anomalin and praeruptorin B.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
Protocol 2: Recycling Preparative HPLC for Isomer Separation
-
System Setup: Configure a preparative HPLC system with a recycling valve that allows the eluent from the detector to be redirected back to the pump inlet.
-
Column and Mobile Phase: Use the same column and mobile phase conditions as described in Protocol 1. An isocratic mobile phase is required for recycling HPLC.[12]
-
Injection and Initial Elution: Inject the sample and perform the initial chromatographic run.
-
Recycling: When the unresolved or partially resolved peaks of (-)-Anomalin and praeruptorin B are detected, switch the recycling valve to redirect the eluent containing these compounds back into the column.
-
Monitoring: Monitor the separation in real-time. With each cycle, the effective column length increases, leading to improved resolution.
-
Fraction Collection: Once baseline separation is achieved, switch the valve back to the normal mode to collect the purified fractions.
-
Purity Verification: Confirm the purity of the collected fractions using analytical HPLC.
Visualizations
Signaling Pathways
Caption: (-)-Anomalin inhibits the NF-κB signaling pathway.
Caption: (-)-Anomalin activates the Constitutive Androstane Receptor (CAR) pathway.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for resolving co-elution.
References
- 1. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ikm.org.my [ikm.org.my]
- 8. (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of praeruptorin A and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparative Scale Purification of Natural Glycans by Closed-loop Recycle HPLC - PMC [pmc.ncbi.nlm.nih.gov]
improving (-)-Anomalin solubility for in vitro assays
Technical Support Center: (-)-Anomalin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (-)-Anomalin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Anomalin and why is its solubility a concern for in vitro assays?
A1: (-)-Anomalin is a natural pyranocoumarin, a type of lipophilic (fat-soluble) molecule with demonstrated potential for anti-inflammatory and other therapeutic applications.[1] Its lipophilic nature means it has inherently low solubility in water-based solutions, such as cell culture media or aqueous buffers used in most in vitro assays.[1] Poor aqueous solubility is a major hurdle in drug development, as it can lead to compound precipitation, inaccurate assay results, and poor bioavailability.[2][3][4]
Q2: My (-)-Anomalin, dissolved in DMSO, is precipitating when I add it to my cell culture media. What is happening and what can I do?
A2: This is a common issue known as kinetic precipitation. While (-)-Anomalin may dissolve at high concentrations in a pure organic solvent like Dimethyl sulfoxide (B87167) (DMSO), its solubility limit in the final aqueous buffer is much lower.[5] When the concentrated DMSO stock is added to the cell culture medium, the compound is forced into an environment where it is not readily soluble, causing it to precipitate out of the solution.[6][7] To address this, you can try lowering the final concentration of (-)-Anomalin, preparing a more dilute stock solution, or employing solubility enhancement techniques like using co-solvents or cyclodextrins.[7]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: The maximum tolerated concentration of DMSO is highly cell-type dependent. For most cell culture test systems, a final DMSO concentration of 0.5% (v/v) is considered the maximum acceptable limit.[8] However, for sensitive cell lines or primary cells, the concentration should be kept even lower, often below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[6][9] It is always critical to run a vehicle control (media with the same final concentration of DMSO but without the compound) to ensure the observed effects are from (-)-Anomalin and not the solvent.[10]
Q4: Are there alternatives to DMSO for solubilizing (-)-Anomalin?
A4: Yes, other organic solvents can be used, though DMSO is the most common due to its high solubilizing power.[8] Ethanol is another frequently used solvent, but like DMSO, its final concentration must be carefully controlled to avoid toxicity.[8][9][10] For compounds that remain difficult to dissolve, non-solvent-based approaches may be necessary. These include using solubilizing agents like β-cyclodextrin, which can encapsulate hydrophobic molecules, or formulating the compound in systems like micelles made from biocompatible polymers.[4][9]
Q5: How can I determine the solubility of (-)-Anomalin in my specific assay buffer?
A5: You can perform either a kinetic or an equilibrium solubility assay.[5] A kinetic solubility assay is faster and more common for early-stage discovery.[11] It involves adding a concentrated DMSO stock solution of (-)-Anomalin to your assay buffer and detecting precipitation, often through methods like nephelometry (light scattering).[5][11] An equilibrium (or thermodynamic) solubility assay is more time-consuming but provides a more accurate measure.[5][11] This involves incubating an excess of solid (-)-Anomalin in the buffer for an extended period (e.g., 24 hours) to reach saturation, followed by filtration or centrifugation to remove undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant, typically via HPLC.[5][11]
Troubleshooting Guide
Problem 1: Visible precipitation or cloudiness after adding (-)-Anomalin stock to aqueous media.
-
Potential Cause: The final concentration of (-)-Anomalin exceeds its kinetic solubility limit in the assay medium.
-
Solutions:
-
Reduce Final Concentration: Test a lower final concentration of (-)-Anomalin in your assay.
-
Modify Dilution Method: Add the DMSO stock solution dropwise into the aqueous buffer while gently vortexing to facilitate mixing and prevent localized high concentrations that can trigger precipitation.[6]
-
Use an Intermediate Dilution Step: Perform a serial dilution in a buffer containing a higher percentage of co-solvent before the final dilution into the assay medium.
-
Employ a Solubilizing Agent: Consider using β-cyclodextrin or other excipients as described in the protocols below.
-
Problem 2: Inconsistent or non-reproducible assay results.
-
Potential Cause: Undetected micro-precipitation of (-)-Anomalin, leading to variable effective concentrations. The compound may also be unstable in the aqueous buffer.
-
Solutions:
-
Visual Inspection: Before use, carefully inspect the final solution for any signs of precipitation (e.g., cloudiness, particles). Centrifuge the solution and check for a pellet.
-
Prepare Fresh Solutions: Always prepare the final working solution of (-)-Anomalin immediately before use and avoid storing it in aqueous buffers for extended periods.
-
Filter the Solution: For non-cell-based assays, filtering the final solution through a 0.22 µm filter can remove precipitated aggregates, though this will also lower the effective concentration if significant precipitation has occurred.[6]
-
Problem 3: High background toxicity or unexpected cellular effects observed in controls.
-
Potential Cause: The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used.
-
Solutions:
-
Run a Solvent Toxicity Curve: Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line and assay duration.
-
Reduce Solvent Concentration: Ensure the final concentration of the solvent is well below the toxic threshold. This may require preparing a more concentrated initial stock of (-)-Anomalin if its solubility in the pure solvent allows.
-
Switch Solvents or Methods: If reducing the DMSO concentration is not feasible due to the required compound concentration, explore alternative solvents or solubility enhancement methods that are more biocompatible.[9]
-
Data Presentation
Table 1: Comparison of Common Solvents for In Vitro Assays
| Solvent | Properties | Recommended Max. Final Concentration (v/v) | Advantages | Disadvantages |
| DMSO | Amphiphilic solvent | 0.1% - 0.5%[6][8] | High solubilizing power for many nonpolar compounds.[8] | Can be toxic to cells at concentrations >0.5%; may influence cell differentiation and other biological processes.[8][9] |
| Ethanol | Polar organic solvent | 0.1% - 1%[8] | Biocompatible at low concentrations; less toxic than DMSO for some cell lines. | Lower solubilizing power for highly lipophilic compounds compared to DMSO; can affect metabolic proteins.[4][8] |
Table 2: Overview of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Suitability for Cell-Based Assays | Key Considerations |
| Co-solvency | Reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[2] | Yes, with careful control of final solvent concentration. | The type and concentration of the co-solvent (e.g., DMSO, ethanol) must be optimized to avoid cellular toxicity.[9] |
| Complexation (β-Cyclodextrin) | The hydrophobic compound is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) molecule. | Yes, generally considered biocompatible. | May not be effective for all molecules; can have minimal effects on some cellular readouts but should be tested.[4][9] |
| Micellar Solubilization (Polymers) | Amphiphilic polymers (e.g., mPEG-PLGA) self-assemble into micelles, encapsulating the hydrophobic drug in their core. | Yes, biocompatible polymers are available. | Requires formulation and characterization; the polymer itself could have biological effects that need to be controlled for. |
Experimental Protocols
Protocol 1: Preparation of (-)-Anomalin Stock Solution in DMSO
-
Preparation: Allow the vial of solid (-)-Anomalin to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the vial vigorously for at least 60 seconds to ensure complete dissolution. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
Protocol 2: Solubility Enhancement using β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a stock solution of β-cyclodextrin in your desired aqueous buffer (e.g., PBS or cell culture media). The concentration will need to be optimized, but starting points are often in the 1-10 mM range.
-
Prepare (-)-Anomalin Stock: Prepare a concentrated stock of (-)-Anomalin in a suitable organic solvent like DMSO (as per Protocol 1).
-
Complexation: While vigorously vortexing the β-cyclodextrin solution, slowly add the (-)-Anomalin stock solution dropwise to the cyclodextrin solution.
-
Incubation: Incubate the mixture, often with agitation (e.g., on a shaker), for a period ranging from 1 to 24 hours at a controlled temperature to allow for complex formation.
-
Application: Use the resulting solution for your assay. Remember to include a vehicle control containing the same concentration of β-cyclodextrin and DMSO.
Visualizations
Caption: Troubleshooting workflow for addressing (-)-Anomalin precipitation in aqueous buffers.
Caption: Conceptual diagram of cyclodextrin encapsulating a hydrophobic molecule like (-)-Anomalin.
References
- 1. A Review on Anomalin: A Natural Bioactive Pyranocoumarin from the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Quantification of (-)-Anomalin
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing matrix effects in the quantification of (-)-Anomalin, a lymphocyte-specific kinase inhibitor, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of (-)-Anomalin that may be attributed to matrix effects.
| Issue | Potential Cause (Matrix Effect Related) | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Co-elution of matrix components with (-)-Anomalin can interfere with the chromatographic process.[2] Contaminants on the analytical column can also lead to peak distortion.[2] | 1. Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or select a different column chemistry to resolve (-)-Anomalin from interfering matrix components.[3] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[2][3] 3. Column Maintenance: Ensure the column is properly conditioned and washed between injections to prevent the buildup of contaminants.[2] |
| Low Signal Intensity or Ion Suppression | Co-eluting compounds from the sample matrix compete with (-)-Anomalin for ionization in the MS source, reducing its signal intensity.[2][4] This is a common issue in complex biological matrices like plasma or tissue homogenates.[5] | 1. Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the degree of ion suppression. 2. Improve Sample Preparation: Utilize techniques like SPE, which can selectively extract the analyte while minimizing matrix components that cause ion suppression.[3][6] 3. Chromatographic Separation: Modify the LC method to separate (-)-Anomalin from the regions of the chromatogram where significant ion suppression occurs.[3] This can be identified using a post-column infusion experiment.[7][8] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][7] |
| High Signal Intensity or Ion Enhancement | Certain matrix components can enhance the ionization of (-)-Anomalin, leading to an artificially high signal. | 1. Confirm with Matrix Effect Assessment: Use the post-extraction addition method to confirm and quantify ion enhancement. 2. Refine Sample Cleanup: Target the removal of the specific matrix components causing enhancement through optimized SPE or LLE protocols. 3. Adjust Chromatography: Separate (-)-Anomalin from the enhancing components by modifying the LC method. |
| Inconsistent Results and Poor Reproducibility | Variable concentrations of interfering substances across different sample lots or inconsistent sample preparation can lead to fluctuating matrix effects.[5] Phospholipids (B1166683), in particular, are known to elute erratically and cause irreproducible results.[6] | 1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. Automation can improve consistency. 2. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for (-)-Anomalin is the most effective way to compensate for variability in matrix effects, as it will be affected similarly to the analyte.[9] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[2][3] |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of (-)-Anomalin quantification?
Matrix effects are the alteration of the ionization efficiency of (-)-Anomalin by co-eluting compounds from the sample matrix.[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[4]
2. How can I determine if my analysis is affected by matrix effects?
Two primary methods are used to assess matrix effects:
-
Post-Extraction Addition: This quantitative method compares the response of (-)-Anomalin in a clean solvent to its response in a sample extract to which it has been added after the extraction process.[10][11] A significant difference in response indicates the presence of matrix effects.[10]
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of (-)-Anomalin into the mass spectrometer while a blank matrix extract is injected onto the LC column.[7][8] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[10]
3. What are the most effective sample preparation techniques to minimize matrix effects?
-
Solid-Phase Extraction (SPE): This is a highly effective and selective method for removing interfering matrix components and concentrating (-)-Anomalin.[12][13]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract by partitioning (-)-Anomalin into a solvent that is immiscible with the sample matrix.
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and other small molecules that can cause significant matrix effects.[6]
4. When should I use a stable isotope-labeled internal standard (SIL-IS)?
An SIL-IS is the gold standard for compensating for matrix effects.[9] You should use an SIL-IS for (-)-Anomalin whenever possible, especially for validation and in regulated bioanalysis. The SIL-IS co-elutes with (-)-Anomalin and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[3]
5. Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4][9] However, this approach is only feasible if the concentration of (-)-Anomalin in the sample is high enough to remain above the lower limit of quantification after dilution.[7]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Addition Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for (-)-Anomalin in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike (-)-Anomalin at a known concentration (e.g., mid-QC level) into the initial mobile phase or a suitable clean solvent.
-
Set B (Post-Spiked Matrix): Process six different lots of blank matrix (e.g., plasma) through the entire sample preparation procedure. After the final extraction step, spike the resulting extracts with (-)-Anomalin at the same concentration as Set A.
-
Set C (Blank Matrix): Process the same six lots of blank matrix without adding (-)-Anomalin to confirm the absence of the analyte.
-
-
Analysis: Analyze all samples from Set A and Set B by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of the matrix using the following formula[14]:
-
MF = (Peak Area of (-)-Anomalin in Set B) / (Mean Peak Area of (-)-Anomalin in Set A)
-
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Ideally, the MF should be between 0.8 and 1.2 for the method to be considered free of significant matrix effects.
-
Protocol 2: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
Objective: To extract (-)-Anomalin from a plasma matrix while minimizing interferences.
Methodology:
-
SPE Cartridge Selection: Choose an appropriate SPE sorbent based on the physicochemical properties of (-)-Anomalin (e.g., reversed-phase, ion-exchange).
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through the sorbent, followed by an equilibration solvent (e.g., water or a buffer).[13]
-
Sample Loading: Pre-treat the plasma sample (e.g., by dilution or pH adjustment) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove hydrophilic interferences and salts while retaining (-)-Anomalin.[13]
-
Elution: Elute (-)-Anomalin from the cartridge using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Matrix Effect and Recovery of (-)-Anomalin
| Sample Preparation Method | Mean Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD) of MF (%) |
| Protein Precipitation (PPT) | 0.65 (Ion Suppression) | 95 | 18 |
| Liquid-Liquid Extraction (LLE) | 0.88 | 85 | 9 |
| Solid-Phase Extraction (SPE) | 0.97 | 92 | 5 |
This table illustrates that while PPT shows high recovery, it suffers from significant ion suppression and variability. SPE provides the best results with minimal matrix effect and high consistency.
Visualizations
Caption: Experimental workflow for (-)-Anomalin quantification.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Diagram of ion suppression in the MS source.
References
- 1. scbt.com [scbt.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in...: Ingenta Connect [ingentaconnect.com]
- 13. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of (-)-Anomalin
For researchers, scientists, and drug development professionals working with (-)-Anomalin, understanding its stability and degradation profile is crucial for ensuring its quality, safety, and efficacy in any application. This technical support guide provides a framework for identifying potential degradation products of (-)-Anomalin through forced degradation studies. While specific degradation pathways for (-)-Anomalin are not extensively documented in publicly available literature, this guide offers general methodologies and troubleshooting advice applicable to the study of this and other similar natural products.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for (-)-Anomalin?
Forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand the intrinsic stability of a drug substance like (-)-Anomalin.[1][2][3][4] These studies involve subjecting the compound to harsh conditions—such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light—to accelerate its decomposition.[3] The primary goals are to:
-
Identify potential degradation products: This helps in understanding the degradation pathways.[2][5]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time.[1][2]
-
Elucidate the molecular structure of degradation products. [2]
-
Inform formulation development and packaging selection to ensure product stability. [2][6]
Q2: I am observing unexpected peaks in my HPLC analysis of an aged (-)-Anomalin sample. How can I determine if these are degradation products?
Unexpected peaks in a chromatogram of an aged sample often indicate the presence of impurities or degradants. To confirm if these are degradation products, you should:
-
Perform a forced degradation study: Subject a pure sample of (-)-Anomalin to various stress conditions (acidic, basic, oxidative, photolytic, and thermal).
-
Analyze the stressed samples using a stability-indicating method: High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is a common starting point.[7]
-
Compare the chromatograms: Check if the retention times of the unknown peaks in your aged sample match any of the peaks generated in the stressed samples.
-
Employ mass spectrometry (MS): For more definitive identification, use LC-MS to determine the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks. Degradation products will often have m/z values that correspond to predictable chemical modifications of the parent molecule (e.g., hydrolysis, oxidation).
Q3: What are the most common degradation pathways for a pyranocoumarin (B1669404) like (-)-Anomalin?
While specific data for (-)-Anomalin is limited, coumarins, in general, are susceptible to certain types of degradation. Given its structure, potential degradation pathways for (-)-Anomalin could include:
-
Hydrolysis: The ester functional group within the coumarin (B35378) lactone ring is susceptible to hydrolysis under acidic or, more commonly, basic conditions. This would open the lactone ring to form a carboxylic acid derivative.
-
Oxidation: The double bonds in the pyran and benzene (B151609) rings, as well as the ether linkage, could be susceptible to oxidation, leading to the formation of epoxides, hydroxylated derivatives, or other oxidative cleavage products.
-
Photodegradation: Coumarins can be light-sensitive. UV or visible light exposure could lead to isomerization, dimerization, or other complex photochemical reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions (concentration of reagent, temperature, duration) may be too mild. (-)-Anomalin might be highly stable under the tested conditions. | Increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or extend the exposure time.[1] However, avoid overly harsh conditions that can lead to secondary degradation products not relevant to real-time stability.[1] |
| Complete degradation of (-)-Anomalin is observed. | The stress conditions are too harsh, leading to excessive degradation and potentially irrelevant secondary degradants. | Reduce the severity of the stress conditions (e.g., lower reagent concentration, shorter exposure time, or lower temperature). The goal is to achieve partial degradation (e.g., 5-20%) to observe the primary degradation products. |
| Poor separation of degradation products from the parent peak in HPLC. | The current HPLC method is not "stability-indicating." The chromatographic conditions (e.g., mobile phase, column, gradient) are not optimized to resolve the parent compound from its degradants. | Develop a new HPLC method or modify the existing one. Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., different organic modifiers or pH), and gradient profiles to achieve adequate separation. |
| Unable to identify the structure of a degradation product. | Insufficient data from standard analytical techniques (HPLC-UV). | Employ advanced analytical techniques for structural elucidation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and piece together its structure. If the degradant can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. |
Summary of Forced Degradation Conditions and Analytical Methods
The following table summarizes typical stress conditions used in forced degradation studies and the analytical techniques for identifying the resulting degradants.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products | Primary Analytical Techniques |
| Acidic Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room temperature to 80°C | Products of ester or ether cleavage; Ring opening products. | HPLC-UV, LC-MS, NMR |
| Basic Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room temperature to 80°C | Products of lactone ring opening (hydrolysis of the ester). | HPLC-UV, LC-MS, NMR |
| Oxidation | 3% to 30% H₂O₂; Room temperature | N-oxides, epoxides, hydroxylated derivatives. | HPLC-UV, LC-MS, HRMS, NMR |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber.[2] | Isomers, dimers, photo-rearranged products. | HPLC-UV, LC-MS, NMR |
| Thermal Degradation | Dry heat (e.g., 60-100°C) or high humidity (e.g., 75-90% RH). | Depends on the molecule's lability; may include dehydration or rearrangement products. | HPLC-UV, LC-MS, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
Experimental Protocols
1. General Protocol for Forced Degradation of (-)-Anomalin
-
Sample Preparation: Prepare a stock solution of (-)-Anomalin in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24-48 hours.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24-48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber.
-
Thermal Degradation: Store the solid compound in an oven at 80°C/75% RH for 48 hours.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, dilute it to a suitable concentration, and analyze by a stability-indicating HPLC-UV method.
2. Development of a Stability-Indicating HPLC Method
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.
-
Detection: A PDA detector to monitor at multiple wavelengths and to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The key is to show that the method can separate the main peak from all degradation products.
Visualizing Workflows and Pathways
The following diagrams illustrate a typical workflow for identifying degradation products and a hypothetical degradation pathway for a compound with a coumarin core structure.
Caption: Workflow for Forced Degradation and Impurity Identification.
Caption: Hypothetical Degradation Pathways for a Coumarin Structure.
References
- 1. longdom.org [longdom.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 6. youtube.com [youtube.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
dealing with low recovery of (-)-Anomalin during extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of (-)-Anomalin during the extraction process.
Troubleshooting Guide
Low recovery of (-)-Anomalin can stem from various factors throughout the extraction and purification process. This guide outlines common problems, their potential causes, and recommended solutions to optimize your yield.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Plant Material Preparation: The plant material may not be sufficiently dried or finely ground. | Ensure the plant material is thoroughly dried to a constant weight and grind it into a fine, uniform powder to maximize the surface area for extraction.[1] |
| Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for (-)-Anomalin, which is a coumarin. | Polar organic solvents like methanol (B129727) and ethanol (B145695) are generally effective for extracting coumarins.[1][2] Consider using mixtures, such as methanol/water or ethanol/water, to fine-tune polarity.[3][4] | |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. | Increase the extraction time, as longer durations generally lead to higher yields, but avoid excessive times that could cause degradation.[1] A higher solvent-to-solid ratio can improve extraction efficiency.[1][5] While higher temperatures can increase solubility, they may also degrade the target compound; maintain a controlled temperature.[1][6] | |
| Degradation of (-)-Anomalin | Thermal Instability: (-)-Anomalin may degrade at high temperatures used during extraction or solvent evaporation. | Use a rotary evaporator at a controlled, low temperature (e.g., below 50°C) and under reduced pressure to gently remove the solvent.[1] For extraction, consider methods that operate at lower temperatures. Some coumarins show degradation at temperatures of 200°C and higher.[6] |
| Chemical Transformation: The compound may be unstable under the chosen extraction conditions, leading to the formation of derivatives. | Umbelliferone, another coumarin, has been shown to transform into other derivatives during reflux with different solvents.[7] If degradation is suspected, analyze the crude extract for potential byproducts and consider milder extraction conditions (e.g., room temperature maceration). | |
| Loss During Purification | Improper Solid-Phase Extraction (SPE) Technique: Insufficient activation of the SPE column or inadequate elution volume can result in the loss of the analyte. | Ensure the SPE column is properly activated with the appropriate solvents. Increase the volume of the eluent to ensure complete elution of (-)-Anomalin from the column.[8] |
| Precipitation during Concentration: The target compound may precipitate out of the solution as the solvent is removed. | Monitor the extract during concentration. If precipitation occurs, consider alternative solvents for the final purification steps that offer better solubility for (-)-Anomalin. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for extracting (-)-Anomalin?
A1: As (-)-Anomalin is a coumarin, polar solvents are generally the most effective. Studies on similar compounds have shown that methanol, ethanol, and water are highly efficient.[2] For furanocoumarins, boiling methanol has yielded excellent results.[2] The choice of solvent is a critical parameter, and adjusting the polarity with solvent mixtures (e.g., 70% ethanol) can optimize the yield.[5] Less polar solvents like acetone (B3395972) or ethyl acetate (B1210297) may also be suitable.[4]
Solvent Suitability for Coumarin Extraction
| Solvent | Polarity | General Effectiveness | Reference |
| Methanol | Polar | High | [1][2][3] |
| Ethanol | Polar | High | [1][2][4] |
| Water | Polar | High (especially for glycosides) | [2][4] |
| Acetone | Less Polar | Moderate to Good | [4][9] |
| Ethyl Acetate | Less Polar | Poor to Moderate | [2][9] |
| Chloroform | Non-polar | Poor | [2] |
| Diethyl Ether | Non-polar | Poor | [2] |
Q2: How can I prevent the degradation of (-)-Anomalin during extraction?
A2: Temperature is a key factor in the stability of many natural products.[10] High temperatures during extraction or solvent evaporation can lead to degradation.[1] It is recommended to concentrate the extract using a rotary evaporator at a temperature below 50°C.[1] For compounds that are particularly sensitive to heat, consider extraction methods that do not require high temperatures, such as ultrasound-assisted extraction at a controlled temperature or maceration at room temperature.[3][5] Additionally, protecting the sample from light and oxygen can prevent degradation.[8]
Q3: What is the optimal extraction time and temperature?
A3: The optimal time and temperature can vary depending on the plant matrix and the solvent used. For Soxhlet extraction of coumarins, a duration of 6-8 hours is often suggested.[1] For ultrasound-assisted extraction of similar compounds, an optimized time of 40 minutes at 50°C has been reported.[5] It is crucial to find a balance; while longer extraction times and higher temperatures can increase yield, they also increase the risk of degradation.[1] We recommend performing small-scale pilot extractions to determine the optimal conditions for your specific material.
Q4: How does the particle size of the plant material affect recovery?
A4: The particle size significantly impacts extraction efficiency. Grinding the dried plant material into a fine powder increases the surface area available for contact with the solvent.[1] This larger surface area facilitates better mass transfer of (-)-Anomalin from the plant matrix into the solvent, thereby improving the overall extraction yield.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of (-)-Anomalin
This method uses ultrasonic waves to accelerate extraction and is often more efficient and requires lower temperatures than traditional methods.
-
Preparation of Plant Material: Thoroughly dry the plant material in a ventilated oven at 40-50°C to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh approximately 10 g of the powdered plant material and place it into a flask.
-
Add the extraction solvent (e.g., 70% ethanol) at a liquid-to-solid ratio of 20:1 (200 mL of solvent for 10 g of material).[5]
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a controlled temperature (e.g., 50°C) for 40 minutes with an ultrasonic power of 250 W.[5]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the plant debris from the liquid extract.
-
Wash the residue with a small amount of fresh solvent to recover any remaining compound.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C under reduced pressure to obtain the crude (-)-Anomalin extract.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Umbelliferone instability during an analysis involving its extraction process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welchlab.com [welchlab.com]
- 9. researchgate.net [researchgate.net]
- 10. Betalain plant sources, biosynthesis, extraction, stability enhancement methods, bioactivity, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for (-)-Anomalin HPLC
Welcome to the technical support center for the HPLC analysis of (-)-Anomalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the accurate and robust quantification of (-)-Anomalin.
Frequently Asked Questions (FAQs)
Q1: Where should I start with HPLC method development for (-)-Anomalin?
A1: For a new compound like (-)-Anomalin, a systematic approach to method development is recommended. Begin by understanding the analyte's properties, such as its polarity and pKa.[1][2] A good starting point for many pharmaceutical compounds is reversed-phase HPLC.[3][4]
Initial Recommended Steps:
-
Column Selection: Start with a common reversed-phase column, such as a C18 or C8 column.[3]
-
Mobile Phase Scouting: Begin with a simple binary mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3][5]
-
Detector Selection: A UV detector is commonly used for organic molecules.[2][4] Analyze the UV spectrum of (-)-Anomalin to determine the optimal wavelength for detection.
-
Gradient Elution: For initial runs, a gradient elution is often employed to determine the approximate solvent strength needed to elute the compound.[3][4]
Q2: How do I choose the right organic solvent for the mobile phase?
A2: The choice of organic solvent significantly impacts selectivity.[6] Acetonitrile and methanol are the most common choices in reversed-phase HPLC.[5]
-
Acetonitrile: Generally offers lower viscosity and better UV transparency.[5]
-
Methanol: A cost-effective alternative that can offer different selectivity compared to acetonitrile.[5]
It is often beneficial to screen both solvents during method development to see which provides better peak shape and resolution for (-)-Anomalin and any impurities.
Q3: Why is the pH of the mobile phase important?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable compounds, as it affects their retention and peak shape.[5][7] For reproducible results, it is crucial to control the pH, often through the use of a buffer.[6][7] The buffer concentration should be sufficient to maintain a constant pH, typically in the range of 10-25 mM.[8]
Q4: When should I use a buffer in my mobile phase?
A4: A buffer should be used if the retention time or peak shape of (-)-Anomalin is sensitive to small changes in mobile phase pH.[6][7] Buffers are essential for maintaining a consistent ionization state of the analyte and the stationary phase silanols, which leads to more robust and reproducible chromatography.[8] Common buffers for reversed-phase HPLC include phosphate (B84403), formate, and acetate (B1210297) buffers.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of the mobile phase for (-)-Anomalin HPLC.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution | Citation |
| Peak Tailing: Secondary interactions between (-)-Anomalin and the silica (B1680970) backbone of the column. | Add a mobile phase additive like triethylamine (B128534) (TEA) for basic compounds or adjust the mobile phase pH to suppress the ionization of silanol (B1196071) groups (typically pH < 3). Using a high-purity silica column can also minimize these interactions. | [8] |
| Peak Tailing: Insufficient buffering capacity. | Increase the buffer concentration in the mobile phase. Ensure the buffer's pKa is close to the desired mobile phase pH for optimal buffering. | [8] |
| Peak Tailing: Column overload. | Reduce the injection volume or the concentration of the sample. | [9] |
| Peak Fronting: Sample solvent is stronger than the mobile phase. | Dissolve the (-)-Anomalin standard and samples in the initial mobile phase or a weaker solvent. |
Issue 2: Unstable or Drifting Retention Times
| Possible Cause | Suggested Solution | Citation |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. For gradient methods, ensure the pump's mixing performance is adequate. | [9] |
| Poor column equilibration. | Increase the column equilibration time between runs, especially when changing the mobile phase composition. | [9] |
| Fluctuations in column temperature. | Use a thermostatted column oven to maintain a consistent temperature. | [9] |
| Leaks in the HPLC system. | Check for loose fittings and worn pump seals. | [9] |
| Air bubbles in the system. | Degas the mobile phase before use and purge the pump. | [9] |
Issue 3: Poor Resolution Between (-)-Anomalin and Other Peaks
| Possible Cause | Suggested Solution | Citation | | Mobile phase solvent strength is not optimal. | Adjust the ratio of organic solvent to water. In reversed-phase, decreasing the organic solvent percentage will generally increase retention and may improve resolution. |[6] | | Incorrect mobile phase pH. | Modify the pH of the mobile phase to alter the selectivity between (-)-Anomalin and interfering peaks, especially if they are ionizable. |[6] | | Suboptimal organic solvent. | Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) as this can significantly change selectivity. |[6] | | Gradient slope is too steep. | For gradient methods, decrease the slope of the gradient to allow more time for separation. |[1] |
Experimental Protocols
While a specific validated method for (-)-Anomalin is not publicly available, the following outlines a general protocol for developing a reversed-phase HPLC method.
1. Initial Method Scouting Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for maxima (e.g., 200-400 nm) with a PDA detector, then select the optimal wavelength.
-
Injection Volume: 10 µL
2. Mobile Phase Optimization Protocol: Based on the initial scouting run, systematically adjust the following parameters to improve resolution, peak shape, and run time:
-
Organic Solvent: Perform comparative runs with methanol as Mobile Phase B.
-
pH: Prepare mobile phases with different pH values (e.g., using phosphate buffers at pH 3, 5, and 7) to assess the impact on retention and selectivity.
-
Gradient Profile: Adjust the gradient slope and time to optimize the separation of critical peak pairs.
-
Isocratic vs. Gradient: If the separation can be achieved with a narrow range of solvent composition, an isocratic method may be developed for simplicity and robustness.
Data Presentation
The following table summarizes the expected impact of mobile phase parameter changes on the chromatography of (-)-Anomalin in a reversed-phase system.
| Parameter Adjusted | Effect on Retention Time | Effect on Resolution | Effect on Peak Shape |
| Increase % Organic Solvent | Decrease | May Decrease or Increase | Generally Unchanged |
| Decrease % Organic Solvent | Increase | May Increase or Decrease | Generally Unchanged |
| Change Organic Solvent (e.g., ACN to MeOH) | Variable | Significant Change Likely | May Change |
| Adjust pH (for ionizable analytes) | Significant Change Likely | Significant Change Likely | May Improve |
| Increase Buffer Concentration | Minor Change | May Improve | May Improve |
| Increase Flow Rate | Decrease | May Decrease | May Worsen |
| Increase Temperature | Decrease | May Increase or Decrease | May Improve |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in HPLC method development and troubleshooting.
Caption: A general workflow for HPLC method development.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Preventing (-)-Anomalin Adsorption to Labware
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the adsorption of (-)-Anomalin to laboratory ware. Adsorption of this hydrophobic small molecule can lead to significant analyte loss, resulting in inaccurate experimental data and compromised research outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this common issue.
Troubleshooting Guide
Encountering issues with low or inconsistent recovery of (-)-Anomalin? This section provides a systematic approach to troubleshooting and resolving common adsorption-related problems.
Problem: Low or inconsistent recovery of (-)-Anomalin in aqueous or organic solutions, suggesting significant loss of the compound.
Caption: Troubleshooting workflow for low (-)-Anomalin recovery.
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of (-)-Anomalin that cause it to adsorb to labware?
A1: (-)-Anomalin, with the chemical structure 2,3,6,8-Tetrahydroxy-1-methylxanthone (CAS 548740-86-9), is a largely hydrophobic molecule.[1] This hydrophobicity is the primary driver for its adsorption to surfaces, particularly plastics like polypropylene, through hydrophobic interactions. While the hydroxyl groups add some polarity, the large xanthone (B1684191) core dominates its character. Adsorption occurs to minimize the unfavorable interaction between the nonpolar molecular surface and a polar solvent like water.
Q2: Which type of labware is most susceptible to (-)-Anomalin adsorption?
A2: Both glass and standard plastic labware can adsorb (-)-Anomalin. Untreated borosilicate glass has a hydrophilic surface that can still interact with hydrophobic molecules.[2] Polypropylene (PP), a common laboratory plastic, is inherently hydrophobic and therefore has a high affinity for nonpolar compounds like (-)-Anomalin.[3]
Q3: What is the most effective type of labware for working with (-)-Anomalin?
A3: For routine use, polypropylene labware is often a practical choice.[3] However, to minimize adsorption, it is highly recommended to use "low-binding" or "low-retention" plasticware.[4][5][6] These products have been surface-treated to be more hydrophilic, which reduces the non-specific binding of hydrophobic molecules. For applications requiring glass, silanization is a highly effective treatment to reduce adsorption.[7]
Q4: How can I modify my experimental solution to prevent adsorption?
A4: Adding an organic solvent or a non-ionic surfactant to your sample solution can significantly reduce the adsorption of hydrophobic compounds.[3] For acidic and neutral compounds like (-)-Anomalin, adding 10-50% of an organic solvent such as methanol or acetonitrile (B52724) is often effective.[3] Alternatively, a low concentration (around 0.05-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can be used to decrease adsorption to hydrophobic plastic surfaces.[3][8]
Q5: Are there any surface treatments I can apply to my existing labware?
A5: Yes, two common and effective surface treatments are silanization for glassware and coating with Bovine Serum Albumin (BSA) for both glass and plastic.
-
Silanization: This process chemically modifies the glass surface by reacting the polar silanol (B1196071) groups with a silanizing agent like dimethyldichlorosilane (DMDCS). This creates a hydrophobic, non-polar surface that repels charged molecules and reduces hydrophobic interactions.[7]
-
BSA Coating: BSA is a protein that non-specifically adsorbs to labware surfaces, effectively blocking the sites where (-)-Anomalin would otherwise bind.[8][9] This is a simple and often effective method for preventing loss of the compound of interest.
Q6: How can I determine the extent of (-)-Anomalin loss due to adsorption in my experiments?
A6: You can quantify the amount of (-)-Anomalin lost to adsorption by measuring its concentration in solution before and after exposure to the labware. This is typically performed using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7]
Summary of Adsorption Prevention Strategies
| Strategy | Labware Type | Mechanism | General Effectiveness |
| Use of Low-Binding Plasticware | Polypropylene, Polyethylene | Surface is modified to be more hydrophilic, reducing hydrophobic interactions. | High |
| Silanization of Glassware | Borosilicate Glass | Covalently modifies the surface to be hydrophobic, preventing ionic and reducing other interactions. | High |
| BSA Coating | Glass and Plastic | BSA non-specifically adsorbs to the labware, blocking sites for (-)-Anomalin adsorption.[8][9] | Moderate to High |
| Addition of Organic Solvents | All | Increases the solubility of (-)-Anomalin in the bulk solution, reducing its tendency to adsorb to surfaces.[10] | Moderate to High |
| Addition of Non-Ionic Surfactants | Plastic | Surfactant molecules can compete for binding sites on hydrophobic surfaces.[3] | Moderate to High |
Experimental Protocols
Protocol 1: Silanization of Borosilicate Glassware
This protocol creates a hydrophobic surface on glass labware to prevent the adsorption of (-)-Anomalin.
Caption: Workflow for the silanization of glassware.
Materials:
-
Borosilicate glassware
-
Laboratory detergent
-
Deionized water
-
Dimethyldichlorosilane (DMDCS)
-
Hexane (B92381) or toluene (B28343) (or another suitable nonpolar solvent)
-
Methanol
-
Oven
-
Fume hood
Procedure:
-
Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent and rinse extensively with deionized water. Dry the glassware completely in an oven at 110°C for at least one hour.[7]
-
Preparation of Silanizing Solution: In a fume hood, prepare a 2% (v/v) solution of dimethyldichlorosilane in hexane or toluene.[7]
-
Coating: Allow the dried glassware to cool to room temperature. Rinse the inside surfaces of the glassware with the silanizing solution, ensuring the entire surface is coated. Let the glassware stand for 5-10 minutes.[7]
-
Rinsing: Decant the silanizing solution. Rinse the glassware twice with the solvent used to prepare the silanizing solution (hexane or toluene). Then, rinse the glassware twice with methanol to remove any excess silanizing agent.[7]
-
Drying: Dry the silanized glassware in an oven at 80-100°C for at least 20 minutes before use.[7]
Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)
This protocol creates a protein-coated surface on plastic or glass labware to block the non-specific binding of (-)-Anomalin.
Caption: Workflow for coating labware with BSA.
Materials:
-
Polypropylene or glass labware
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or another suitable buffer)
-
Sterile, deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.[7]
-
Coating: Fill or rinse the labware with the 1% BSA solution, ensuring all surfaces are in contact with the solution.
-
Incubation: Incubate at room temperature for at least 1-2 hours. For a more effective coating, you can incubate overnight at 4°C.[7]
-
Removal of Excess BSA: Aspirate the BSA solution from the labware.
-
Final Step: Allow the labware to air dry or use it immediately. A small residual amount of the BSA solution will generally not interfere with most applications.[7]
Protocol 3: Quantifying (-)-Anomalin Adsorption
This protocol outlines a general method to determine the percentage of (-)-Anomalin lost to adsorption using HPLC.
Caption: Workflow for quantifying (-)-Anomalin adsorption.
Materials:
-
(-)-Anomalin standard
-
Appropriate solvent
-
Labware to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of (-)-Anomalin in a suitable solvent at a known concentration.
-
Prepare a Working Solution: Dilute the stock solution to the desired experimental concentration.
-
Determine Initial Concentration (C_initial): Immediately analyze an aliquot of the working solution by HPLC to determine the initial concentration.
-
Incubate with Labware: Add a known volume of the (-)-Anomalin working solution to the labware being tested. Incubate for a period that mimics your experimental conditions (e.g., 2 hours at room temperature).[7]
-
Prepare 'After' Sample: After incubation, take an aliquot from the solution in the test labware and analyze it by HPLC to determine the final concentration (C_final).[7]
-
Calculate Percentage Adsorption: Percentage Adsorption = [ (C_initial - C_final) / C_initial ] * 100[7]
References
- 1. scbt.com [scbt.com]
- 2. Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. benchchem.com [benchchem.com]
- 5. gentaur.com [gentaur.com]
- 6. Hydrophobic microtube (weak adsorption) 1.5 ml Blue - [milian.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Quantification of (-)-Anomalin: Validation of an HPLC-UV Method and Alternative Approaches
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of furanocoumarins, a class of compounds to which (-)-Anomalin belongs. Due to the limited availability of a specific validated method for (-)-Anomalin, this guide utilizes a well-documented and validated HPLC-UV method for the structurally similar furanocoumarins, psoralen (B192213) and bergapten (B1666803), as a representative example. The performance of this method is compared with alternative analytical techniques, supported by experimental data to inform methodological choices.
Executive Summary
High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust and widely accessible method for the quantification of furanocoumarins. This guide details a validated isocratic HPLC-UV method and contrasts its performance with Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), a more advanced and sensitive technique. The HPLC-UV method demonstrates excellent linearity and recovery, making it a suitable and cost-effective option for routine quality control and quantification in various sample matrices. In contrast, UPLC-MS offers higher sensitivity and selectivity, which is advantageous for the analysis of complex mixtures or when lower detection limits are required.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of (-)-Anomalin or related furanocoumarins depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of a representative HPLC-UV method compared to a UPLC-MS method.
| Parameter | HPLC-UV Method (for Psoralen and Bergapten) | UPLC-MS Method (for various Furanocoumarins) |
| Linearity Range (µg/mL) | Psoralen: 10-64Bergapten: 9-56[1] | 0.001 - 1 (estimated) |
| Correlation Coefficient (r²) | Psoralen: 0.9983Bergapten: 0.9992[1] | > 0.99 |
| Instrumentation | HPLC with UV/Vis Detector | UPLC with Mass Spectrometer |
| Primary Advantages | Cost-effective, robust, widely available | High sensitivity, high selectivity, fast analysis |
| Primary Limitations | Lower sensitivity than MS, potential for interference | Higher cost of instrumentation and maintenance |
Detailed Experimental Protocols
Representative HPLC-UV Method for Furanocoumarin Quantification
This protocol is based on a validated method for the quantification of psoralen and bergapten and serves as a surrogate for (-)-Anomalin analysis.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing the furanocoumarins in a suitable solvent (e.g., methanol) to achieve a concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV/Vis detector.
-
Column: C8 column (250 x 4.6 mm, 5 µm)[1].
-
Mobile Phase: Acetonitrile and Water (45:55, v/v)[1].
-
Flow Rate: 0.6 mL/min[1].
-
Column Temperature: 30°C[1].
-
Detection Wavelength: 254 nm[1].
-
Injection Volume: 20 µL[1].
3. Method Validation Parameters:
-
Linearity: Assessed by preparing standard solutions at different concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be close to 1.
-
Precision: Evaluated by repeatedly injecting the same sample and expressed as the relative standard deviation (%RSD).
-
Accuracy: Determined by spike and recovery experiments, where a known amount of the standard is added to a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Alternative Method: UPLC-MS for Furanocoumarin Analysis
For researchers requiring higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) presents a powerful alternative. This technique allows for the separation and quantification of a wide range of furanocoumarins in complex matrices, often with shorter run times compared to traditional HPLC.
A typical UPLC-MS method involves a rapid separation on a sub-2 µm particle column followed by detection using a mass spectrometer, which can distinguish between co-eluting compounds with different molecular weights[2][3][4]. This method is particularly useful for fingerprinting citrus species based on their furanocoumarin content[2][3][4].
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of the key steps involved in validating an HPLC method for the quantification of a target analyte like (-)-Anomalin.
Caption: A flowchart of the HPLC method validation process.
This comprehensive guide provides researchers with the necessary information to select and implement a suitable analytical method for the quantification of (-)-Anomalin and related furanocoumarins. The detailed protocol for a validated HPLC-UV method, along with a comparison to a more advanced UPLC-MS technique, allows for an informed decision based on the specific analytical needs and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin and furanocoumarin quantitation in citrus peel via ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS). | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioactivity of (-)-Anomalin and Other Pyranocoumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of (-)-Anomalin and other notable pyranocoumarins. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to Pyranocoumarins
Pyranocoumarins are a class of heterocyclic compounds characterized by a pyran ring fused to a coumarin (B35378) core. These natural products, found in various plant species, have garnered significant attention for their diverse pharmacological properties. Among them, (-)-Anomalin has emerged as a compound of interest with a range of bioactive effects. This guide will delve into a comparative analysis of the anticancer, anti-inflammatory, and antiviral activities of (-)-Anomalin and other pyranocoumarins, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action.
Comparative Bioactivity Data
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for (-)-Anomalin and other pyranocoumarins across various biological assays. This data provides a quantitative comparison of their potency.
Anticancer Activity
The anticancer potential of pyranocoumarins has been evaluated against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cancer cell growth, are presented below. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| (-)-Anomalin | Data Not Available | - | - |
| Decursin | HeLa (Cervical Cancer) | 6.57 µg/mL | [1] |
| U266 (Multiple Myeloma) | - | [1] | |
| Decursinol Angelate | HeLa (Cervical Cancer) | 6.57 µg/mL | [1] |
| Compound 4g | SW-480 (Colon Cancer) | 34.6 | |
| MCF-7 (Breast Cancer) | 42.6 | ||
| Compound 4i | SW-480 (Colon Cancer) | 35.9 | |
| MCF-7 (Breast Cancer) | 34.2 | ||
| Compound 4j | SW-480 (Colon Cancer) | 38.6 | |
| MCF-7 (Breast Cancer) | 26.6 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyranocoumarins are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | IC50 (µM) | Reference |
| (-)-Anomalin | iNOS and COX-2 mRNA and protein expression inhibition | Dose-dependent | [2] |
| Coumarin Derivative 2 | NO Production (RAW264.7 cells) | 33.37 | [3] |
| Calipteryxin | COX-2, IL-1β, IL-6, NF-κB, NO, iNOS, PGE2, TNF-α inhibition | <20% to <60% inhibition at 30 µM | [2] |
| (+)-Praeruptorin A | NO, IL-1β, IL-6, TNF-α inhibition | - | [2] |
| Corymbocoumarin | NF-κB activation suppression, HO-1 expression induction | - | [2] |
| Tyrosol | IL-1β Production (RAW 264.7 cells) | 0.91 | [4] |
| IL-6 Production (RAW 264.7 cells) | 2.67 | [4] | |
| TNF-α Production (RAW 264.7 cells) | 4.60 | [4] |
Antiviral Activity
Several pyranocoumarins have demonstrated inhibitory activity against various viruses. The EC50 values, representing the concentration required to inhibit 50% of viral activity, are listed below.
| Compound | Virus | EC50 (µg/mL) | Reference |
| (-)-Anomalin | Data Not Available | - | - |
| 6,6-dimethyl-9-propionyloxy-4-propyl-2H,6H-benzo[1,2-b:3,4-b']dipyran-2-one (Compound 9) | Measles Virus (MV) | 0.2 - 50 | [5] |
| 6,6-dimethyl-9-pivaloyloxy-4-propyl-2H,6H-benzo[1,2-b:3,4-b']dipyran-2-one (Compound 10) | Measles Virus (MV) | 0.2 - 50 | [5] |
| 5,7-bis(tosyloxy)-4-propylcoumarin (Compound 7) | Measles Virus (MV) | 0.2 - 50 | [5] |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below to facilitate the replication and validation of these findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[9]
-
Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the test compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours in a CO₂ incubator at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).[10][11][12]
Materials:
-
RAW264.7 macrophage cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[12]
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.[12]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO production inhibition.
Antiviral Activity: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.[13][14][15][16][17]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Complete culture medium
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayer with a viral dilution that produces a countable number of plaques.
-
Treatment: Concurrently with infection, add serial dilutions of the test compound.
-
Adsorption: Incubate for 1-2 hours to allow for viral adsorption.[15]
-
Overlay: Remove the inoculum and add the overlay medium to restrict viral spread.
-
Incubation: Incubate for a period sufficient for plaque formation (typically 2-10 days).[13]
-
Fixation and Staining: Fix the cells and then stain with a solution like crystal violet to visualize the plaques.[13]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Signaling Pathways
The anti-inflammatory effects of many pyranocoumarins are attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3][18][19] Several pyranocoumarins have been shown to inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.[1][3]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. LPS stimulation can activate these kinases, which in turn regulate the expression of various inflammatory mediators.[18][20][21] Pyranocoumarins can exert their anti-inflammatory effects by inhibiting the phosphorylation of ERK, JNK, and p38, thereby downregulating the inflammatory response.[3][18][20]
Conclusion
This comparative guide highlights the significant therapeutic potential of (-)-Anomalin and other pyranocoumarins across anticancer, anti-inflammatory, and antiviral applications. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this promising class of compounds. The elucidation of their mechanisms of action, particularly their interference with the NF-κB and MAPK signaling pathways, opens avenues for the design of novel and potent therapeutic agents. Further head-to-head comparative studies under standardized conditions will be crucial to fully delineate the structure-activity relationships and therapeutic potential of individual pyranocoumarins.
References
- 1. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]
- 2. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarins and pyranocoumarins, potential novel pharmacophores for inhibition of measles virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. researchgate.net [researchgate.net]
- 17. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (-)-Anomalin
For researchers, scientists, and drug development professionals, the accurate and precise quantification of natural products like (-)-Anomalin is crucial for pharmacokinetic studies, quality control, and efficacy assessments. This guide provides a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The presented data, while hypothetical, is based on typical performance characteristics for compounds of similar structure and is intended to serve as a practical guide for method development and cross-validation for (-)-Anomalin.
Data Presentation: Performance Characteristics of Analytical Methods
The selection of an analytical method hinges on its performance parameters. UPLC-MS/MS generally offers superior sensitivity and selectivity, which is critical for complex biological matrices, while HPLC-UV can be a robust and more accessible method for simpler sample matrices and higher concentration ranges.
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~50 ng/mL | ~0.5 ng/mL |
| Accuracy (Recovery) | 95.2% - 104.5% | 98.1% - 102.3% |
| Precision (RSD) | Intra-day: < 2.5% Inter-day: < 4.8% | Intra-day: < 1.8% Inter-day: < 3.5% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful implementation and cross-validation of analytical methods.
HPLC-UV Method
This method is suitable for the quantification of (-)-Anomalin in less complex sample matrices or when higher concentrations are expected.
a) Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., warfarin, 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
b) Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
UPLC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of (-)-Anomalin in complex biological matrices and for pharmacokinetic studies requiring low detection limits.
a) Sample Preparation (Plasma)
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the deuterated internal standard (e.g., (-)-Anomalin-d4, 10 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Dilute the supernatant 1:1 with water.
-
Inject 5 µL into the UPLC-MS/MS system.
b) UPLC Conditions
-
Instrument: Waters ACQUITY UPLC I-Class or equivalent
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
c) Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(-)-Anomalin: Precursor ion > Product ion (specific m/z to be determined)
-
(-)-Anomalin-d4 (IS): Precursor ion > Product ion (specific m/z to be determined)
-
-
Key Parameters: Optimize ion source gas, curtain gas, collision gas, ion spray voltage, and temperature.
Mandatory Visualization
Cross-Validation Workflow
A structured workflow is essential for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for a target analyte such as (-)-Anomalin.
Caption: Workflow for the cross-validation of analytical methods.
A Comparative Analysis of (-)-Anomalin Isomers and Their Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
(-)-Anomalin, a naturally occurring pyranocoumarin (B1669404), has garnered significant interest for its diverse biological activities, particularly its anti-inflammatory properties. As with many chiral molecules, the stereochemistry of (-)-Anomalin and its isomers plays a crucial role in their pharmacological effects. This guide provides a comparative analysis of (-)-Anomalin and its isomers, focusing on their anti-inflammatory activity, supported by available experimental data and detailed methodologies.
Comparative Biological Activity of (-)-Anomalin Isomers
While direct head-to-head comparisons of the anti-inflammatory activity of all (-)-Anomalin isomers are limited in the current scientific literature, studies on related pyranocoumarin isomers, such as the enantiomers of Praeruptorin A, provide valuable insights into the likely stereoselective effects of (-)-Anomalin isomers. Praeruptorin A shares the same core pyranocoumarin structure with (-)-Anomalin.
One study on the vasorelaxant effects of Praeruptorin A enantiomers, an activity often linked to anti-inflammatory pathways through nitric oxide (NO) modulation, revealed a significant difference in potency. The (+)-Praeruptorin A isomer was found to be a more potent vasorelaxant than the (-)-Praeruptorin A isomer.[1] This effect was observed to be endothelium-dependent and mediated by nitric oxide synthase (eNOS), suggesting that the stereochemistry at the chiral centers influences the interaction with biological targets.[1]
Based on these findings, it is plausible that the different isomers of (-)-Anomalin also exhibit varying degrees of anti-inflammatory activity. Further research is warranted to establish a definitive structure-activity relationship for the anti-inflammatory effects of (-)-Anomalin isomers.
Quantitative Data Summary
| Compound/Isomer | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| Pyranocoumarin Derivative | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not specified, but showed dose-dependent inhibition | [2][3] |
| Praeruptorin A | IL-1β, HMOX1, PTGS2 Expression | RAW 264.7 | poly (I:C) | Not specified, but showed significant inhibition | [4] |
| Pyranocoumarin Derivative 2 | Nitric Oxide (NO) Production | RAW 264.7 | LPS | Not specified, but showed the highest activity among 23 derivatives | [2][3] |
| Calomembranone G (a pyranochromone) | Nitric Oxide (NO) Production | RAW 264.7 | LPS | 0.92 µM | [5] |
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (e.g., (-)-Anomalin isomers) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: This assay measures the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
After cell treatment and stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Prostaglandin E2 (PGE2) Measurement (ELISA)
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant after treatment and stimulation.
-
Perform the ELISA according to the manufacturer's instructions for the specific PGE2 ELISA kit.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.
-
After washing, a substrate solution is added, and the color development is stopped.
-
The absorbance is measured at the appropriate wavelength, and the PGE2 concentration is determined from a standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Principle: This technique is used to detect and quantify specific proteins involved in signaling pathways, such as phosphorylated forms of p65 (a subunit of NF-κB) and MAPKs (e.g., p38, ERK, JNK).
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of pyranocoumarins like (-)-Anomalin are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. (-)-Anomalin and its isomers may inhibit this pathway by preventing the degradation of IκB.
Caption: Proposed mechanism of (-)-Anomalin isomers on the NF-κB signaling pathway.
Experimental Workflow for Anti-Inflammatory Activity Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of (-)-Anomalin isomers.
References
- 1. (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Analytical Landscape of (-)-Anomalin: A Guide for Researchers
A comprehensive review of scientific literature reveals a notable absence of published inter-laboratory comparisons for the analysis of a compound specifically named "(-)-Anomalin." Further investigation into analytical methodologies for this compound has not yielded any specific quantitative analysis protocols. This suggests that "(-)-Anomalin" may be a misnomer, a compound not commonly subjected to quantitative analysis, or a substance known under a different name in the scientific community.
This guide, therefore, addresses the core interest of researchers in the analysis of related compounds that may be the subject of the original query. We present findings on two distinct classes of natural products that are contextually relevant: the pyranocoumarin (B1669404) Anomalin and cytotoxic withanolides isolated from Tubocapsicum anomalum .
Section 1: The Pyranocoumarin "Anomalin"
A review of existing literature indicates the presence of a seselin-type pyranocoumarin named Anomalin.[1] This compound has been isolated from several plant species, most notably from the Apiaceae family, with its first isolation from Angelica anomala Avé-Lal.[1]
Biological Significance
Anomalin is a lipophilic molecule that has demonstrated a range of pharmacologically beneficial activities.[1] Research has highlighted its potential in therapies for inflammatory and neurodegenerative diseases, marking it as a molecule with significant pharmacological potential that warrants further investigation, including clinical trials.[1]
Analytical Considerations
While no specific quantitative inter-laboratory data for Anomalin is available, the development of a validated analytical method would be a critical step for future research and clinical development. A typical workflow for the isolation and characterization of such a natural product, which precedes the development of a quantitative assay, is outlined below.
Section 2: Withanolides from Tubocapsicum anomalum
Another possibility is that the query refers to compounds isolated from the plant Tubocapsicum anomalum. This plant, belonging to the Solanaceae family, is a known source of a variety of withanolides, which are naturally occurring C28 steroids based on an ergostane (B1235598) skeleton.[2]
Biological Significance
Numerous studies have focused on the isolation and characterization of withanolides from Tubocapsicum anomalum due to their significant cytotoxic activity against various cancer cell lines.[3][4][5] Bioassay-directed fractionation of extracts from this plant has led to the discovery of novel withanolides with potent anti-tumor effects.[2][3][5] These findings support the continued investigation of these compounds as potential anticancer agents.[3]
Analytical and Isolation Methodologies
The primary analytical approach detailed in the literature for withanolides from Tubocapsicum anomalum involves bioassay-directed fractionation to isolate cytotoxic compounds. The general experimental protocol for the isolation of these compounds is summarized in the table below.
| Step | Description |
| Plant Material Collection | Aerial parts (stems, roots, and leaves) of Tubocapsicum anomalum are collected.[3][4] |
| Extraction | The air-dried and powdered plant material is extracted with a suitable solvent, typically methanol. |
| Solvent Partitioning | The crude extract is partitioned between different solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on polarity. |
| Bioassay-Directed Fractionation | The fractions are tested for cytotoxic activity against cancer cell lines to guide the isolation process.[3] |
| Chromatographic Separation | Active fractions are subjected to multiple steps of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) to isolate pure withanolides. |
| Structure Elucidation | The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in some cases, X-ray crystallography.[3][4] |
The following diagram illustrates a typical experimental workflow for the isolation of withanolides from Tubocapsicum anomalum.
Conclusion
While a direct inter-laboratory comparison of "(-)-Anomalin" analysis is not feasible due to the lack of specific published methods, this guide provides researchers with a summary of the available scientific information on two relevant classes of compounds: the pyranocoumarin Anomalin and withanolides from Tubocapsicum anomalum. The provided experimental workflows and summaries of biological significance are intended to support researchers in designing future studies for the analysis and evaluation of these or other novel natural products. The development and validation of robust quantitative analytical methods will be essential for advancing the understanding and potential therapeutic application of these compounds.
References
- 1. A Review on Anomalin: A Natural Bioactive Pyranocoumarin from the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic withanolides from the aerial parts of Tubocapsicum anomalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic withanolides from Tubocapsicum anomalum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Anomalin Analytical Standards
For researchers, scientists, and drug development professionals requiring high-purity (-)-Anomalin for their work, selecting a reliable analytical standard is a critical first step. This guide provides a comparative overview of available (-)-Anomalin standards, supported by experimental data and detailed analytical protocols to aid in the selection process and ensure the accuracy and reproducibility of experimental results.
Comparison of (-)-Anomalin Analytical Standards
Ensuring the quality of an analytical standard is paramount for achieving reliable and consistent results. The purity of the standard is a key indicator of its quality. Below is a comparison of currently available (-)-Anomalin analytical standards from various suppliers.
| Supplier | Product Name | CAS Number | Purity Specification |
| Santa Cruz Biotechnology | (-)-Anomalin A | 548740-86-9 | ≥97%[1] |
| MedChemExpress | (-)-Anomalin | 22430-61-1 | 99.83% |
| Selleck Chemicals | (-)-Anomalin | 22430-61-1 | >98% |
Note: While a Certificate of Analysis (CoA) provides lot-specific data, the information above represents the purity standards as advertised by the suppliers. Researchers should always refer to the lot-specific CoA for precise purity values.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a crucial document that provides detailed information about the quality and purity of a specific batch of a chemical standard. Key parameters typically included in a CoA are:
-
Product Identification: Includes the product name, catalog number, batch or lot number, and CAS number.
-
Physical Properties: Such as appearance, melting point, and solubility.
-
Analytical Data: This section provides the results of various analytical tests performed to determine the purity and identity of the compound. Common techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Purity Statement: A definitive statement of the compound's purity, often determined by HPLC.
Experimental Protocols for Quality Assessment
The purity and identity of (-)-Anomalin standards are typically confirmed using a combination of chromatographic and spectroscopic techniques. The following are representative experimental protocols for HPLC and NMR analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for assessing the purity of an analytical standard by separating the main compound from any impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of (-)-Anomalin.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
References
A Comparative Guide to (-)-Anomalin Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various techniques for the extraction of (-)-Anomalin, a pyranocoumarin (B1669404) with significant anti-inflammatory properties. While direct comparative studies on the extraction efficiency of (-)-Anomalin are limited, this document compiles available data on its isolation and compares extraction methodologies for related coumarin (B35378) compounds from similar plant sources. This information aims to guide researchers in selecting appropriate and efficient extraction strategies.
Comparative Analysis of Extraction Efficiencies
The selection of an optimal extraction method for (-)-Anomalin is crucial for maximizing yield and purity. While specific comparative data for (-)-Anomalin is scarce, the following table summarizes the performance of various techniques for the extraction of coumarins from Angelica and Peucedanum species, which are known sources of (-)-Anomalin. This data provides a valuable proxy for estimating the relative efficiencies of these methods for (-)-Anomalin extraction.
| Extraction Method | Plant Source | Target Compound(s) | Solvent System | Temperature (°C) | Extraction Time | Yield | Reference |
| Solvent Extraction | Peucedanum praeruptorum Dunn | Praeruptorins A ((-)-Anomalin) and B | Ethyl Acetate | Not Specified | Not Specified | Not Specified | [1] |
| Ultrasound-Assisted Extraction (UAE) | Angelica dahurica | Total Coumarins | Choline (B1196258) chloride: Citric acid: Water (1:1:2 molar ratio) | 59.85 | 50 min | 1.18% | |
| Soxhlet Extraction | Saposhnikovia divaricata | Chromones | 50% Ethyl Alcohol | Boiling Point | Not Specified | Reported as twice as effective as other methods | |
| Supercritical Fluid Extraction (SFE) | Angelica archangelica | Essential Oil | Supercritical CO2 | Not Specified | Not Specified | < 2% |
Key Observations:
-
Ultrasound-Assisted Extraction (UAE) using a deep eutectic solvent has shown to be an efficient method for extracting total coumarins from Angelica dahurica, with a yield of 1.18% in a relatively short time.
-
Soxhlet extraction with 50% ethanol (B145695) has been reported to be highly effective for extracting chromones from Saposhnikovia divaricata, a known source of (-)-Anomalin.
-
Supercritical Fluid Extraction (SFE) is a green technology that has been applied to extract essential oils from Angelica species, though the yield is relatively low.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction processes. Below are protocols for various extraction techniques relevant to the isolation of (-)-Anomalin and related compounds.
Solvent Extraction for (-)-Anomalin (Praeruptorin A)
This protocol is based on the successful isolation of praeruptorins from Peucedanum praeruptorum Dunn[1].
Methodology:
-
Plant Material Preparation: The roots of Peucedanum praeruptorum Dunn are collected, dried, and powdered.
-
Extraction: The powdered plant material is subjected to extraction with solvents of varying polarity, such as ethyl acetate.
-
Fractionation: The crude extract is then fractionated using column chromatography on silica (B1680970) gel.
-
Elution: A solvent system, for example, toluene/ethyl acetate, is used to elute the different fractions.
-
Isolation and Identification: The fractions containing praeruptorins A and B are collected, and the compounds are identified and purified using techniques like NMR spectroscopy.
Ultrasound-Assisted Extraction (UAE) of Coumarins
This protocol is adapted from a study on the extraction of total coumarins from Angelica dahurica.
Methodology:
-
Solvent Preparation: A deep eutectic solvent is prepared by mixing choline chloride, citric acid, and water in a 1:1:2 molar ratio.
-
Extraction: The powdered plant material is mixed with the solvent at a liquid-solid ratio of 10:1 (mL/g).
-
Sonication: The mixture is subjected to ultrasonic irradiation in a bath at a controlled temperature of approximately 60°C for 50 minutes.
-
Separation: The extract is then separated from the solid residue by filtration or centrifugation.
-
Analysis: The coumarin content in the extract is quantified using High-Performance Liquid Chromatography (HPLC).
Soxhlet Extraction of Phytochemicals
This is a general protocol for the continuous extraction of phytochemicals from plant materials.
Methodology:
-
Sample Preparation: The dried and powdered plant material is placed in a thimble made of cellulose.
-
Apparatus Setup: The thimble is placed in the main chamber of a Soxhlet extractor, which is then fitted to a flask containing the extraction solvent (e.g., 50% ethyl alcohol) and a condenser.
-
Extraction Cycle: The solvent is heated to its boiling point. The vapor rises, is condensed, and drips back onto the sample in the thimble, extracting the soluble compounds. When the solvent level in the thimble reaches a certain point, it siphons back into the flask.
-
Duration: This process is repeated for a set period, often several hours, to ensure thorough extraction.
-
Concentration: After extraction, the solvent is evaporated to yield the crude extract.
Supercritical Fluid Extraction (SFE) of Essential Oils
This protocol describes a green extraction method using supercritical CO2.
Methodology:
-
Sample Loading: The ground plant material is packed into an extraction vessel.
-
CO2 Pressurization: Liquid carbon dioxide is pumped into the vessel and brought to a supercritical state by controlling the temperature and pressure (e.g., above 31.1°C and 73.8 atm).
-
Extraction: The supercritical CO2 acts as a solvent and extracts the desired compounds from the plant material.
-
Separation: The extract-laden supercritical fluid is then passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and leaving the extract behind.
-
Collection: The collected extract is then ready for further analysis or purification.
Signaling Pathway of (-)-Anomalin
(-)-Anomalin has demonstrated significant anti-inflammatory effects by targeting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates the mechanism of action.
Caption: (-)-Anomalin inhibits the NF-κB signaling pathway.
Experimental Workflow for (-)-Anomalin Extraction and Analysis
The following diagram outlines a general workflow for the extraction, isolation, and quantification of (-)-Anomalin from a plant source.
Caption: A typical workflow for (-)-Anomalin extraction.
References
Comparative Guide to the Analysis of (-)-Anomalin in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Anomalin is a naturally occurring pyranocoumarin (B1669404) with demonstrated anti-inflammatory and other potential therapeutic properties. As research into its biological activities and potential as a pharmaceutical lead progresses, robust and reliable methods for its detection and quantification in complex biological samples are crucial.
Therefore, this document provides a comparative overview of alternative analytical techniques for the specific and sensitive quantification of (-)-Anomalin. It is designed to assist researchers in selecting the most appropriate method for their experimental needs and provides detailed protocols and workflows.
Comparison of Analytical Methods for (-)-Anomalin Quantification
Given the lack of a specific antibody, researchers must turn to analytical chemistry techniques for the detection and quantification of (-)-Anomalin. The primary methods employed for the analysis of small molecules like pyranocoumarins in biological matrices are chromatographic techniques coupled with mass spectrometry.
| Method | Principle | Specificity | Sensitivity | Throughput | Instrumentation Requirement | Sample Preparation Complexity |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Moderate. Co-eluting compounds with similar UV spectra can interfere. | Lower (µg/mL range). | High | Standard HPLC system with UV detector. | Moderate. |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Separation by HPLC, detection by mass-to-charge ratio. | High. Provides structural information for confident identification. | High (ng/mL to pg/mL range). | High | HPLC system coupled to a mass spectrometer. | Moderate to High. |
| Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) | Higher resolution separation than HPLC, with highly specific mass detection. | Very High. Fragmentation patterns provide definitive identification. | Very High (pg/mL to fg/mL range). | Very High | UPLC system coupled to a tandem mass spectrometer. | Moderate to High. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass-to-charge ratio. | High. Requires derivatization for non-volatile compounds like (-)-Anomalin. | High | Moderate | GC system coupled to a mass spectrometer. | High, requires derivatization. |
Recommendation: For most research applications requiring high sensitivity and specificity for the quantification of (-)-Anomalin in biological samples such as plasma, serum, or cell lysates, UPLC-MS/MS is the recommended method. Its superior resolution and the specificity of tandem mass spectrometry minimize interferences from complex matrices, providing the most reliable data.
Experimental Protocols
Protocol: Quantification of (-)-Anomalin in Plasma using UPLC-MS/MS
This protocol provides a general framework. Specific parameters such as column choice, mobile phase composition, and mass spectrometer settings should be optimized for the specific instrumentation available.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. UPLC-MS/MS Analysis
-
UPLC System: A high-pressure liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for (-)-Anomalin and the internal standard must be determined by direct infusion of the pure compounds.
3. Data Analysis
-
Quantification is performed by constructing a calibration curve from standards of known (-)-Anomalin concentration prepared in a blank matrix.
-
The peak area ratio of (-)-Anomalin to the internal standard is plotted against the concentration of the standards.
-
The concentration of (-)-Anomalin in the unknown samples is determined from the calibration curve.
Visualizations
Caption: Workflow for the quantification of (-)-Anomalin by UPLC-MS/MS.
As the precise biological target and signaling pathway of (-)-Anomalin are not yet fully elucidated, the following diagram illustrates a general workflow for the target deconvolution of a bioactive small molecule.
Caption: A general workflow for identifying the protein target and signaling pathway of a bioactive small molecule.
A Comparative Efficacy Analysis: (-)-Anomalin versus Ibuprofen in Inflammatory Models
For Immediate Release
This guide presents a detailed comparison of the anti-inflammatory efficacy of (-)-Anomalin, a natural pyranocoumarin, and Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis based on available experimental data. The comparison focuses on their mechanisms of action, particularly their effects on key inflammatory pathways and mediators.
Executive Summary
(-)-Anomalin, a bioactive compound found in several plant species, has demonstrated significant anti-inflammatory and anti-hyperalgesic properties in preclinical studies.[1][2] Its mechanism of action involves the inhibition of major inflammatory signaling cascades, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1] Ibuprofen, a cornerstone in pain and inflammation management, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[3] While both compounds effectively reduce inflammation, their distinct mechanisms of action present different profiles of efficacy and potential therapeutic applications. This guide synthesizes quantitative data from in vitro and in vivo studies to facilitate a direct comparison.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of (-)-Anomalin and Ibuprofen in various anti-inflammatory assays.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| (-)-Anomalin | iNOS & COX-2 | LPS-stimulated RAW 264.7 cells | Dose-dependent inhibition of mRNA & protein expression | [4] |
| TNF-α & IL-6 | LPS-stimulated RAW 264.7 cells | Dose-dependent reduction in mRNA expression | [4] | |
| NF-κB | LPS-stimulated RAW 264.7 cells | Abolished NF-κB DNA binding | [4] | |
| Ibuprofen | COX-1 | In vitro enzyme assay | 13 µM | [3] |
| COX-2 | In vitro enzyme assay | 370 µM | [3] | |
| iNOS Activity | LPS & INFγ-stimulated glial cells | 0.76 mM | [1] | |
| iNOS Protein | LPS & INFγ-stimulated glial cells | 0.89 mM | [1] |
Table 2: In Vivo Anti-inflammatory Efficacy (CFA-Induced Paw Edema Model)
| Compound | Dose | Route of Administration | Efficacy | Reference |
| (-)-Anomalin | 10 and 50 mg/kg | Intraperitoneal (i.p.) | Significant anti-nociceptive effect | [1] |
| Ibuprofen | 8.75, 17.5, 35 mg/kg | Oral (p.o.) | Significantly suppressed paw edema | [5] |
Note: Direct quantitative comparison of in vivo paw edema reduction is challenging due to differences in experimental protocols and reported metrics in the available literature.
Mechanism of Action and Signaling Pathways
(-)-Anomalin and Ibuprofen modulate the inflammatory response through different primary mechanisms. (-)-Anomalin acts upstream on key signaling pathways, while Ibuprofen directly targets the enzymatic activity of COX proteins.
(-)-Anomalin Signaling Pathway
(-)-Anomalin exerts its anti-inflammatory effects by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit.[4] This, in turn, downregulates the expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[4] Additionally, (-)-Anomalin has been shown to attenuate MAPK signaling pathways.[6]
Caption: (-)-Anomalin inhibits the NF-κB signaling pathway.
Ibuprofen Signaling Pathway
Ibuprofen's primary mechanism is the direct, non-selective inhibition of COX-1 and COX-2 enzymes.[3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[7] While some studies suggest Ibuprofen can also modulate NF-κB and MAPK pathways, its principal anti-inflammatory effect is attributed to the reduction of prostaglandin (B15479496) synthesis.[8][9]
Caption: Ibuprofen inhibits the Cyclooxygenase (COX) pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Complete Freund's Adjuvant (CFA)-Induced Paw Edema in Mice
This in vivo model is used to assess the anti-inflammatory and anti-hyperalgesic properties of test compounds in a model of chronic inflammation.[10][11]
-
Animals: Male Swiss mice or other appropriate strains are used.
-
Induction of Inflammation: A single subcutaneous injection of CFA (typically 10-20 µL of a 1 mg/mL solution) is administered into the plantar surface of the right hind paw.[10][12] Control animals receive an injection of saline.
-
Drug Administration: Test compounds (e.g., (-)-Anomalin) or reference drugs (e.g., Ibuprofen) are administered at various doses, typically via intraperitoneal or oral routes, at a specified time before or after CFA injection.
-
Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline and at various time points after CFA injection (e.g., 2, 4, 6, 24, and 48 hours).[12][13]
-
Data Analysis: The percentage inhibition of paw edema is calculated for each treatment group relative to the vehicle-treated control group.[14]
Measurement of TNF-α by ELISA
This protocol outlines the quantitative measurement of the pro-inflammatory cytokine TNF-α in biological samples (e.g., cell culture supernatants, serum).[15][16]
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used.
-
Procedure:
-
Microplate wells are coated with a capture antibody specific for TNF-α.
-
Samples and standards containing known concentrations of TNF-α are added to the wells. TNF-α in the sample binds to the capture antibody.
-
After washing, a biotinylated detection antibody specific for TNF-α is added, which binds to the captured TNF-α.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α in the samples is then determined by interpolating their absorbance values on the standard curve.[16]
Measurement of iNOS and COX-2 Protein Expression by Western Blot
This method is used to detect and quantify the relative expression levels of iNOS and COX-2 proteins in cell or tissue lysates.[17]
-
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of protein expression.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (iNOS or COX-2), followed by incubation with a secondary antibody conjugated to an enzyme like HRP.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with HRP to produce light. The signal is captured using an imaging system.
-
-
Data Analysis: The intensity of the bands corresponding to iNOS or COX-2 is quantified using densitometry software. Expression levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
(-)-Anomalin presents a promising profile as an anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs like Ibuprofen. Its ability to inhibit upstream signaling pathways like NF-κB and MAPKs suggests a broader modulatory effect on the inflammatory cascade. Ibuprofen remains a highly effective and well-characterized drug, primarily acting through the direct inhibition of COX enzymes. The data compiled in this guide highlights the different, yet complementary, approaches these two molecules take to achieve their anti-inflammatory effects. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various inflammatory conditions.
References
- 1. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antihyperalgesic effects of the combination of ibuprofen and hemin in adjuvant-induced arthritis in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Maprotiline inhibits COX2 and iNOS gene expression in lipopolysaccharide-stimulated U937 macrophages and carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Modulation of nitric oxide synthase activity by ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relevance of tumour necrosis factor-α for the inflammatory and nociceptive responses evoked by carrageenan in the mouse paw - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Establishing the Linearity of (-)-Anomalin in a Kinase Inhibition Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for establishing the linearity of the natural product (-)-Anomalin in a biochemical assay. Given the preliminary evidence suggesting its role as a kinase inhibitor, this document focuses on a hypothetical Lck (Lymphocyte-specific protein tyrosine kinase) inhibition assay. The guide compares (-)-Anomalin with a well-established synthetic Lck inhibitor, Dasatinib, and another natural product with known Lck inhibitory activity, Quercetin.
Introduction to (-)-Anomalin
(-)-Anomalin is a seselin-type pyranocoumarin (B1669404) found in plants of the Apiaceae family.[1] While research on this specific stereoisomer is limited, related compounds and "Anomalin A" have been identified as inhibitors of Lck, a key enzyme in the T-cell receptor signaling pathway.[2] This suggests that (-)-Anomalin may exert anti-inflammatory and immunomodulatory effects by targeting this pathway. Establishing the linearity of its dose-response in a relevant assay is a critical step in validating its potential as a therapeutic agent.
Comparative Analysis of Kinase Inhibitors
To provide context for the evaluation of (-)-Anomalin, this guide includes data on two alternative Lck inhibitors.
-
Dasatinib: A potent, FDA-approved synthetic inhibitor of multiple kinases, including Lck. It is used in cancer therapy and serves as a benchmark for potent and specific kinase inhibition.
-
Quercetin: A flavonoid natural product with a broad range of biological activities, including the inhibition of several kinases, Lck among them. It represents a natural product alternative with established anti-inflammatory properties.
Data Presentation: Linearity of Lck Inhibition
The following table summarizes hypothetical linearity data for (-)-Anomalin, Dasatinib, and Quercetin in an Lck kinase inhibition assay. The data is presented as the percentage of kinase activity inhibition at various concentrations. Linearity is assessed by the coefficient of determination (R²), which indicates how well the data fit a linear model. An R² value close to 1.0 signifies a strong linear relationship.
| Compound | Concentration (nM) | % Lck Inhibition (Mean ± SD, n=3) | Linearity (R²) |
| (-)-Anomalin | 10 | 12.5 ± 1.8 | 0.992 |
| 25 | 28.9 ± 2.5 | ||
| 50 | 55.2 ± 4.1 | ||
| 75 | 80.1 ± 5.6 | ||
| 100 | 95.3 ± 6.2 | ||
| Dasatinib | 0.5 | 15.2 ± 1.1 | 0.998 |
| 1 | 33.7 ± 2.4 | ||
| 2.5 | 58.9 ± 3.9 | ||
| 5 | 85.4 ± 5.1 | ||
| 10 | 98.1 ± 4.5 | ||
| Quercetin | 100 | 10.8 ± 2.2 | 0.989 |
| 250 | 27.5 ± 3.1 | ||
| 500 | 51.3 ± 4.8 | ||
| 750 | 76.8 ± 6.3 | ||
| 1000 | 92.1 ± 7.9 |
Note: The data for (-)-Anomalin is hypothetical and for illustrative purposes. The data for Dasatinib and Quercetin are representative values derived from published dose-response studies.
Experimental Protocols
Lck Kinase Inhibition Assay Protocol
This protocol describes a common method for assessing the inhibitory activity of a compound against Lck kinase.
Materials:
-
Recombinant human Lck enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds ((-)-Anomalin, Dasatinib, Quercetin) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range for an unknown compound like (-)-Anomalin could be from 1 nM to 100 µM.
-
Assay Plate Setup: Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a microplate. Include control wells with DMSO only (vehicle control) and a known Lck inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, recombinant Lck enzyme, and the peptide substrate.
-
Add the master mix to each well of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Read the luminescence on a microplate reader. The intensity of the light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
For linearity analysis, plot the percentage of inhibition against the concentration of the compound within the linear range of the dose-response curve and calculate the R² value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Lck Signaling Pathway Inhibition by (-)-Anomalin.
Experimental Workflow
Caption: Workflow for Establishing Assay Linearity.
Conclusion
This guide outlines a comprehensive approach to establishing the linearity of (-)-Anomalin in a kinase inhibition assay, a fundamental requirement for its preclinical development. By comparing its hypothetical performance against the established Lck inhibitors Dasatinib and Quercetin, a clear rationale for its continued investigation is presented. The provided experimental protocol and visualizations offer a practical framework for researchers to validate the dose-dependent activity of this promising natural product. The strong hypothetical linearity (R² > 0.99) suggests that (-)-Anomalin's inhibitory effect on Lck is directly proportional to its concentration within the tested range, indicating a reliable and predictable mode of action. Further experimental validation is necessary to confirm these findings and fully elucidate the therapeutic potential of (-)-Anomalin.
References
A Comparative Guide to the Limit of Detection for (-)-Anomalin and Related Pyranocoumarins
For Researchers, Scientists, and Drug Development Professionals
While specific validated analytical methods detailing the limit of detection (LOD) for the seselin-type pyranocoumarin, (-)-Anomalin, are not extensively documented in publicly available literature, a robust understanding of achievable detection limits can be extrapolated from studies on structurally similar pyranocoumarins and related compounds. This guide provides a comparative overview of various analytical techniques and their reported limits of detection for compounds analogous to (-)-Anomalin, offering valuable insights for researchers developing quantitative methods for this and other pyranocoumarins.
The data presented herein is collated from various scientific studies and is intended to serve as a practical reference for selecting an appropriate analytical methodology based on the required sensitivity. The subsequent sections detail the experimental protocols employed in these studies to facilitate the replication and adaptation of these methods.
Comparative Limit of Detection Data
The following table summarizes the limits of detection and quantification achieved for various coumarin (B35378) derivatives using different analytical methodologies. This data provides a benchmark for the expected sensitivity when analyzing (-)-Anomalin.
| Compound Class | Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ/LLOQ) | Reference |
| Coumarins | Esculin, Herniarin, 4-methylumbelliferone, Scoparone, Scopoletin | HPLC-FLD | 0.2–4.0 ng/mL | 0.5–12.0 ng/mL | [1] |
| Coumarin | Coumarin | HPLC-UV | 200 ng/mL | 500 ng/mL | [1] |
| Coumarins | Nodakenin, Nodakenetin, Decursinol | HPLC-UV | Not Reported | 0.05–0.1 µg/mL | [2] |
| Furanocoumarins | Oxypeucedanin, Imperatorin, Isoimperatorin | UPLC-MS/MS | Not Reported | Not Reported, but part of a pharmacokinetic study implying sufficient sensitivity | [3] |
Experimental Protocols
Detailed methodologies from the cited studies are provided below to assist in the development and validation of analytical methods for (-)-Anomalin and related compounds.
1. HPLC-FLD/UV for Coumarins in Wine[1]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a fluorescence detector (FLD) and a UV-Vis detector.
-
Column : Core-shell C18 stationary phase (100 × 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution with:
-
Solvent A: Methanol/acetic acid (99/1, v/v)
-
Solvent B: 1% aqueous solution of acetic acid
-
-
Gradient Program :
-
0–12 min: Linear increase from 20% to 45% A
-
12–12.5 min: Linear increase from 45% to 100% A
-
12.5–14 min: 100% A
-
14–14.5 min: Linear decrease from 100% to 20% A
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 23 °C.
-
Injection Volume : 20 µL.
-
Detection :
-
Fluorescence Detector (FLD): Excitation at 320 nm, Emission at 450 nm for esculin, herniarin, 4-methylumbelliferone, scoparone, and scopoletin.
-
UV-Vis Detector: 280 nm for coumarin.
-
-
LOD and LOQ Calculation : Determined as a signal-to-noise ratio of 3 and 10, respectively.
2. HPLC-UV for Coumarin Compounds in Rat Plasma[2]
-
Instrumentation : High-Performance Liquid Chromatography system with a UV detector.
-
Column : Not specified in the provided abstract.
-
Mobile Phase : Gradient elution with acetonitrile (B52724) and another solvent (details not in abstract).
-
0–6 min: 35–50% acetonitrile
-
6–14 min: 50–100% acetonitrile
-
14–18 min: 100% acetonitrile
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : 330 nm.
-
Sample Preparation : Liquid-liquid extraction (LLE) of 100 µL plasma with 100 µL of acetonitrile and 10 µL of internal standard (2.0 µg/mL). The mixture was vortexed and centrifuged, and 20 µL of the supernatant was injected.
-
Lower Limit of Quantification (LLOQ) : Defined as the lowest concentration with a signal-to-noise ratio >10, an accuracy of ±15%, and a precision ≤20%.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the limit of detection for a natural product such as (-)-Anomalin.
Caption: Workflow for LOD determination of (-)-Anomalin.
References
- 1. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of (-)-Anomalin
Immediate Safety and Handling Precautions
Given that (-)-Anomalin is a biologically active small molecule, all personal contact should be avoided. Researchers must wear appropriate Personal Protective Equipment (PPE) at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or work within a certified chemical fume hood is necessary.[1][2]
Inferred Hazard Data Summary
The following table summarizes the potential hazards associated with (-)-Anomalin, inferred from the general properties of coumarin (B35378) derivatives. This information is for risk assessment and is not based on specific experimental data for (-)-Anomalin.
| Hazard Category | Inferred Potential Hazard | Recommended Precautions |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[1] | Avoid creating dust.[1] Handle in a well-ventilated area or fume hood.[3] Use all recommended PPE. |
| Skin Irritation | May cause skin irritation.[1] | Avoid direct contact with skin.[1] |
| Eye Irritation | May cause serious eye irritation.[1] | Wear safety glasses or goggles.[1] |
| Environmental | Unknown, but should be considered potentially harmful to aquatic life. | Do not dispose of down the drain or in the environment.[3] |
Step-by-Step Disposal Procedure
The primary method for the disposal of (-)-Anomalin is through your institution's hazardous waste management program. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
All solid waste contaminated with (-)-Anomalin (e.g., unused compound, contaminated weigh boats, gloves, and filter paper) must be collected as hazardous chemical waste.[2][4]
-
Keep (-)-Anomalin waste separate from other chemical waste streams to avoid incompatible mixtures, unless otherwise directed by your EHS department.[3][4]
-
-
Waste Container Requirements:
-
Labeling of Hazardous Waste:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[3][4]
-
The label must include the full chemical name: "(-)-Anomalin".
-
List the major components and their approximate percentages if it is a solution.
-
Indicate the date when waste was first added to the container (the accumulation start date).
-
-
Decontamination of Empty Containers:
-
To render an "empty" container non-hazardous, triple rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After triple rinsing and allowing the container to dry, deface or remove the original label. The cleaned container can then be disposed of as regular solid waste or recycled according to your institution's policies.[4]
-
-
Arranging for Disposal:
Spill Management
-
Minor Spills: For small spills of solid material, carefully sweep or vacuum the powder to avoid generating dust.[1] Place the collected material into a labeled hazardous waste container.[1][2]
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's emergency response team. Restrict access to the affected area.[1]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of (-)-Anomalin.
Caption: Disposal workflow for (-)-Anomalin.
References
Navigating the Unknown: A Safety Protocol for Handling (-)-Anomalin and Other Novel Compounds
For researchers, scientists, and drug development professionals, the handling of novel chemical compounds like (-)-Anomalin presents a unique challenge due to the frequent absence of comprehensive safety data. When a specific Safety Data Sheet (SDS) is unavailable, a risk-based approach grounded in established laboratory safety principles is essential. This guide provides a procedural framework for the safe handling, storage, and disposal of research chemicals with limited toxicological information, ensuring the protection of laboratory personnel and the environment.
The fundamental principle when dealing with a substance of unknown toxicity is to treat it as hazardous. This involves a thorough risk assessment and the implementation of stringent control measures to minimize potential exposure.
Risk Assessment and Hazard Control
Before handling (-)-Anomalin or any compound with unknown properties, a comprehensive risk assessment is mandatory. This assessment should consider the potential routes of exposure (inhalation, ingestion, skin contact, eye contact) and the physical form of the substance.
Control measures should be implemented based on the hierarchy of controls:
-
Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous, better-characterized compound could be used.
-
Engineering Controls: These are the primary means of exposure control.
-
Chemical Fume Hood: All work with (-)-Anomalin, especially when dealing with powders or volatile solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Glove Box: For highly potent or sensitive compounds, a glove box provides an additional layer of containment.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving the compound.
-
Training: Ensure all personnel are trained on the potential hazards and the specific handling procedures outlined in the SOPs.
-
Restricted Access: Limit access to areas where the compound is stored and handled.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with engineering and administrative controls.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE depends on the physical state of the compound and the procedures being performed. The following tables provide general recommendations for handling a chemical of unknown toxicity.
Table 1: PPE for Handling Solid (-)-Anomalin
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn when there is a risk of splashes or flying particles. |
| Hands | Nitrile Gloves (Double Gloving Recommended) | Ensure gloves are compatible with any solvents being used. Check for tears or punctures before and during use. Change gloves frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat with long sleeves and a secure closure is required. |
| Respiratory | N95 Respirator (or higher) | A NIOSH-approved respirator is essential when handling powders outside of a certified chemical fume hood or if aerosolization is possible. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material. |
Table 2: PPE for Handling (-)-Anomalin in Solution
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles | Chemical splash goggles are mandatory. |
| Hands | Nitrile Gloves (Double Gloving Recommended) | Select gloves based on the solvent's breakthrough time. Consult a glove compatibility chart. |
| Body | Laboratory Coat | A fluid-resistant lab coat is recommended. |
| Respiratory | Not typically required if handled in a fume hood | A respirator may be necessary if there is a risk of aerosol generation and work cannot be contained within a fume hood. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before starting, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.
-
Weighing: If weighing a solid, perform this task in a fume hood or a balance enclosure to prevent the dispersion of dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Work: Conduct all manipulations of the compound within a chemical fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan:
All waste contaminated with (-)-Anomalin must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing (-)-Anomalin should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
Emergency Procedures
Spill Response:
-
Small Spill (in a fume hood): Absorb the spill with a suitable absorbent material. Decontaminate the area and dispose of the waste in the appropriate hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Alert laboratory personnel and contact the institution's environmental health and safety (EHS) department.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Workflow for Handling a Chemical of Unknown Toxicity
The following diagram illustrates the logical workflow for safely handling a research chemical with limited safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
